Vepafestinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2129515-96-2 |
|---|---|
Molecular Formula |
C26H30N6O3 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-amino-N-[4-(methoxymethyl)phenyl]-7-(1-methylcyclopropyl)-6-(3-morpholin-4-ylprop-1-ynyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H30N6O3/c1-26(9-10-26)32-20(4-3-11-31-12-14-35-15-13-31)21(22-23(27)28-17-29-24(22)32)25(33)30-19-7-5-18(6-8-19)16-34-2/h5-8,17H,9-16H2,1-2H3,(H,30,33)(H2,27,28,29) |
InChI Key |
SFXVRNLGOSAWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)N2C(=C(C3=C(N=CN=C32)N)C(=O)NC4=CC=C(C=C4)COC)C#CCN5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Vepafestinib in RET-Fusion Positive Lung Cancer: A Technical Guide to its Mechanism of Action
For Immediate Release
A Deep Dive into the Molecular Takedown of RET-Driven Lung Cancer
This technical guide offers an in-depth exploration of the mechanism of action of Vepafestinib (formerly TAS0953/HM06), a next-generation selective RET inhibitor, in the context of RET-fusion positive non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.
Executive Summary
This compound is a potent and highly selective, orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] In RET-fusion positive lung cancer, the fusion of the RET gene with other partner genes leads to the constitutive activation of the RET kinase, driving uncontrolled cell proliferation and tumor growth.[2][3] this compound is designed to specifically target and inhibit this aberrant kinase activity. A key differentiator of this compound is its significant penetration of the central nervous system (CNS) and its activity against common on-target resistance mutations that can emerge during treatment with earlier-generation RET inhibitors.[1][4]
The RET Signaling Pathway in NSCLC
The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival. In RET-fusion positive NSCLC, a chromosomal rearrangement leads to the fusion of the C-terminal kinase domain of RET with the N-terminal portion of another gene, such as KIF5B or CCDC6.[1] This fusion event results in a constitutively active RET fusion protein that is no longer dependent on ligand binding for its activation. This aberrant activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical drivers of tumorigenesis.
This compound's Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RET kinase domain. It has a unique binding mode that allows it to potently inhibit both wild-type RET and RET kinases with acquired resistance mutations, including the solvent front mutation G810R/S/C and the gatekeeper mutation V804L/M.[1][5] By blocking the ATP binding pocket, this compound prevents the autophosphorylation of the RET fusion protein, thereby inhibiting its kinase activity and shutting down the downstream pro-survival signaling cascades.
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibition of RET kinase activity in a variety of preclinical models.
Table 1: In Vitro Kinase and Cell Line Activity of this compound
| Target | Assay Type | IC50 / GI50 (nM) | Reference |
| Kinase Activity | |||
| RET (Wild-Type) | Kinase Inhibition | 0.33 | [2] |
| Cellular Activity (RET-Fusion Positive Cell Lines) | |||
| Ba/F3 KIF5B-RET WT | Cell Proliferation (GI50) | 2.9 | [1] |
| Ba/F3 KIF5B-RET G810R | Cell Proliferation (GI50) | 12 | [1] |
| Ba/F3 KIF5B-RET G810S | Cell Proliferation (GI50) | 10 | [1] |
| Ba/F3 KIF5B-RET G810C | Cell Proliferation (GI50) | 11 | [1] |
| Ba/F3 KIF5B-RET V804L | Cell Proliferation (GI50) | 2.5 | [1] |
| Ba/F3 KIF5B-RET V804M | Cell Proliferation (GI50) | 2.4 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| ECLC5 Brain Xenograft | This compound (50 mg/kg BID) | Superior to selpercatinib (p < 0.0001) | Increased survival vs. selpercatinib (139 vs. 95 days, p = 0.002) | [4][6] |
| HMSC-RET Brain Xenograft | This compound (50 mg/kg BID) | Superior to selpercatinib (p = 0.0005) | Increased survival vs. selpercatinib (41 vs. 20 days, p = 0.0001) | [4][6] |
Table 3: Central Nervous System (CNS) Penetration
| Compound | Unbound Brain-to-Plasma Ratio (Kp,uu) in mice | Classification | Reference |
| This compound | 1.3 | Brain-penetrable (>0.3) | [4][6] |
| Selpercatinib | 0.20 | Not significantly brain-penetrable | [4][6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified RET kinase.
Methodology:
-
Purified recombinant human RET kinase was used.
-
The kinase reaction was initiated by the addition of ATP.
-
This compound was added at various concentrations.
-
Kinase activity was measured by quantifying the phosphorylation of a substrate peptide, typically using a mobility shift assay or a luminescence-based method.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability/Proliferation Assay
Objective: To determine the 50% growth inhibition (GI50) of this compound on RET-fusion positive cancer cell lines.
Methodology:
-
Cells (e.g., Ba/F3 engineered to express KIF5B-RET fusions) were seeded in 96-well plates.
-
Cells were treated with a serial dilution of this compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability was assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader.
-
GI50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in animal models of RET-fusion positive lung cancer.
Methodology:
-
Immunocompromised mice (e.g., nude or NOD-SCID) were subcutaneously or intracranially implanted with human RET-fusion positive cancer cells (e.g., ECLC5).
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily).
-
Tumor volume was measured regularly using calipers (for subcutaneous models) or bioluminescence imaging (for intracranial models).
-
Animal body weight and general health were monitored.
-
At the end of the study, tumors were excised and weighed, and survival data was collected.
Conclusion
This compound is a next-generation RET inhibitor with a compelling preclinical profile. Its potent and selective inhibition of wild-type and mutant RET kinases, coupled with its superior CNS penetration, positions it as a promising therapeutic agent for patients with RET-fusion positive NSCLC, including those with brain metastases or acquired resistance to other RET inhibitors. The ongoing clinical evaluation of this compound will be critical in determining its ultimate role in the treatment of this patient population.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Vepafestinib's Engagement with RET Kinase: A Technical Deep Dive into Binding Affinity and Kinetics
For Immediate Release
Tsukuba, Japan & Lugano, Switzerland – This technical guide offers an in-depth analysis of the binding characteristics of Vepafestinib (formerly TAS0953/HM06), a next-generation, selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Developed for researchers, scientists, and professionals in drug development, this document collates preclinical data on this compound's binding affinity and kinetics, details the experimental methodologies utilized, and visualizes the intricate signaling pathways and experimental workflows involved.
This compound is a potent, orally available inhibitor targeting wild-type RET and clinically significant mutant forms that confer resistance to other therapies.[1][2] Its unique binding mode allows it to circumvent steric hindrance from solvent front mutations, a common resistance mechanism to first-generation RET inhibitors.[3] Currently, this compound is under investigation in a phase 1/2 clinical trial for patients with advanced solid tumors harboring RET alterations (NCT04683250).[4]
Quantitative Analysis of this compound's Interaction with RET Kinase
This compound has demonstrated potent inhibition of RET kinase activity in both biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Biochemical Inhibition of Wild-Type RET Kinase
| Compound | IC50 (nM) |
| This compound | 0.33 ± 0.01 |
| Pralsetinib | 0.31 ± 0.01 |
| Selpercatinib | 0.13 ± 0.03 |
| Vandetanib | 6.2 ± 0.8 |
| Data from Miyazaki et al., Nature Cancer, 2023.[2] |
Table 2: Cellular Inhibition of RET Phosphorylation (In-Cell Western Assay)
| RET Kinase Variant | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) |
| KIF5B-RET WT | < 1.0 | < 1.0 | < 1.0 |
| KIF5B-RET L730V | 1.3 | 1.8 | 1.9 |
| KIF5B-RET L730M | 1.2 | 1.4 | 1.7 |
| KIF5B-RET V804M (Gatekeeper) | < 1.0 | 12 | 14 |
| KIF5B-RET V804L (Gatekeeper) | < 1.0 | 14 | 22 |
| KIF5B-RET Y806C | < 1.0 | < 1.0 | < 1.0 |
| KIF5B-RET Y806H | < 1.0 | < 1.0 | < 1.0 |
| KIF5B-RET Y806N | < 1.0 | < 1.0 | < 1.0 |
| KIF5B-RET G810S (Solvent Front) | < 1.0 | 10 | 12 |
| KIF5B-RET G810C (Solvent Front) | < 1.0 | 12 | 19 |
| KIF5B-RET G810R (Solvent Front) | 1.2 | 46 | 130 |
| Data adapted from Miyazaki et al., Nature Cancer, 2023.[5] |
Table 3: Cellular Growth Inhibition (GI50) of Ba/F3 Cells Expressing KIF5B-RET Variants
| RET Kinase Variant | This compound GI50 (nM) | Selpercatinib GI50 (nM) | Pralsetinib GI50 (nM) |
| KIF5B-RET WT | 2.6 ± 0.2 | 1.8 ± 0.1 | 1.7 ± 0.1 |
| KIF5B-RET V804M | 2.7 ± 0.2 | 18 ± 2 | 16 ± 1 |
| KIF5B-RET V804L | 2.5 ± 0.2 | 19 ± 1 | 24 ± 2 |
| KIF5B-RET G810S | 2.9 ± 0.2 | 12 ± 1 | 13 ± 1 |
| KIF5B-RET G810C | 3.0 ± 0.3 | 15 ± 1 | 21 ± 2 |
| KIF5B-RET G810R | 3.5 ± 0.3 | 52 ± 4 | 150 ± 10 |
| Data represents the mean ± s.d. of three independent experiments. Adapted from Miyazaki et al., Nature Cancer, 2023. |
While direct binding affinity (Kd, Ki) and kinetic parameters (kon, koff) for this compound have not been detailed in publicly available literature, the potent IC50 and GI50 values in the sub-nanomolar to low nanomolar range strongly suggest a high binding affinity for RET kinase.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize the interaction of this compound with RET kinase.
Biochemical RET Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well, white, low-volume)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the test compound solution.
-
Enzyme Addition: Add the recombinant RET kinase to the wells containing the test compound. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for ATP for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based readout.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular RET Phosphorylation Assay (In-Cell Western)
This assay quantifies the ability of a compound to inhibit RET autophosphorylation within a cellular context.
Materials:
-
HEK293 cells engineered to express a specific KIF5B-RET fusion protein (wild-type or mutant).
-
Cell culture medium and supplements.
-
This compound (or other test compounds) dissolved in DMSO.
-
Primary antibodies: anti-phospho-RET (e.g., Tyr1062) and a loading control antibody (e.g., anti-GAPDH).
-
Infrared dye-conjugated secondary antibodies.
-
96-well plates.
-
In-Cell Western imaging system.
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis and Fixation: Lyse the cells and fix them within the wells.
-
Immunostaining: Permeabilize the cells and incubate with the primary antibodies against phospho-RET and the loading control.
-
Secondary Antibody Incubation: Wash the wells and incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Imaging: Scan the plate using an In-Cell Western imaging system to detect the fluorescence signals from both the phospho-RET and loading control antibodies.
-
Data Analysis: Normalize the phospho-RET signal to the loading control signal for each well. Calculate the percent inhibition of RET phosphorylation relative to DMSO-treated controls. Determine the IC50 value by fitting the normalized data to a dose-response curve.
Advanced Binding and Kinetic Analysis Techniques
While specific data for this compound using the following techniques are not publicly available, Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are standard methods for in-depth characterization of inhibitor-kinase interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the binding and dissociation of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a powerful tool for studying kinase inhibition in a high-throughput format. These assays measure the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a competitive inhibitor. This method can be used to determine inhibitor potency (IC50) and, with specific experimental setups, can also provide information on binding kinetics.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow for kinase inhibitor characterization.
Caption: The RET Signaling Pathway and the inhibitory action of this compound.
Caption: A typical workflow for the preclinical characterization of a kinase inhibitor.
References
- 1. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. poly-dtech.com [poly-dtech.com]
Unveiling the Structural Blueprint: Vepafestinib's Interaction with the RET Kinase Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vepafestinib (TAS0953/HM06) is a potent and selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key oncogenic driver in various cancers, including non-small cell lung cancer and thyroid cancer. This technical guide provides a comprehensive overview of the structural basis for this compound's inhibitory activity, focusing on the crystal structure of a close analog, TAS-C1, in complex with the RET kinase domain. Detailed experimental protocols for protein expression, purification, crystallization, and structure determination are presented, alongside a compilation of quantitative data on this compound's inhibitory potency against wild-type and mutant RET variants. Furthermore, this guide illustrates the RET signaling pathway and key experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action and the methodologies used for its characterization.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements leads to constitutive kinase activity, driving the proliferation of various solid tumors. This compound has emerged as a promising therapeutic agent designed to specifically target and inhibit this aberrant RET signaling. A critical aspect of understanding its mechanism of action and facilitating further drug development is the detailed characterization of its binding mode within the RET kinase active site.
While a crystal structure of this compound in complex with RET has not been successfully obtained, the structure of a closely related analog, TAS-C1, has been solved, providing invaluable insights into the binding interactions that confer this compound's high potency and selectivity.[1] This guide will delve into the specifics of this co-crystal structure and the associated methodologies.
The RET Signaling Pathway and this compound's Mechanism of Action
The RET receptor, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal for cell proliferation and survival. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the RET kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling.[2]
Caption: The RET Signaling Pathway and the inhibitory action of this compound.
Quantitative Data: this compound's Inhibitory Profile
This compound demonstrates potent and selective inhibition of RET kinase. The following tables summarize its inhibitory activity against wild-type RET and clinically relevant mutant forms.
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type RET | 0.33 ± 0.01[1] |
| Selpercatinib | Wild-Type RET | 0.13 ± 0.03[1] |
| Pralsetinib | Wild-Type RET | 0.31 ± 0.01[1] |
| Vandetanib | Wild-Type RET | 6.2 ± 0.8[1] |
| TPX-0046 | Wild-Type RET | 0.26 ± 0.02[1] |
| Table 1: Comparative IC50 values of various inhibitors against wild-type RET kinase. |
| RET Mutant | This compound IC50 (nM) |
| KIF5B-RET WT | 0.9 ± 0.1 |
| KIF5B-RET V804L | 3.1 ± 0.4 |
| KIF5B-RET V804M | 1.8 ± 0.2 |
| KIF5B-RET G810R | 1.9 ± 0.2 |
| KIF5B-RET G810S | 1.4 ± 0.1 |
| KIF5B-RET G810C | 1.2 ± 0.1 |
| Table 2: IC50 values of this compound against various RET mutants in a cellular assay. |
Crystal Structure of TAS-C1 in Complex with RET Kinase Domain
The crystal structure of the human RET kinase domain in complex with the this compound analog, TAS-C1, was solved at a resolution of 1.64 Å.[1] This structure provides a detailed view of the inhibitor's binding mode and the key interactions within the ATP-binding pocket.
| PDB ID | 7DUA [3][4][5][6] |
| Molecule | Proto-oncogene tyrosine-protein kinase receptor Ret |
| Ligand | 4-amino-7-(1-methylcyclopropyl)-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide (TAS-C1) |
| Resolution | 1.64 Å[3] |
| R-Value Work | 0.191[3] |
| R-Value Free | 0.218[3] |
| Expression System | Spodoptera frugiperda (Sf9)[3] |
| Method | X-ray Diffraction[3] |
| Table 3: Crystallographic data for the TAS-C1-RET complex. |
The pyrimidine ring of TAS-C1 forms crucial hydrogen bonds with the hinge region residues E805 and A807.[1] Additionally, the pyrazole moiety interacts with E775 and D892 through hydrogen bonds.[1] The cyclopropyl group is situated in a hydrophobic pocket formed by L730, G731, F735, V738, and L881.[1]
Experimental Protocols
Recombinant RET Kinase Domain Expression and Purification
This protocol describes a representative method for obtaining purified RET kinase domain suitable for structural and biochemical studies.
Caption: A typical workflow for the expression and purification of the RET kinase domain.
-
Gene Construct: The human RET kinase domain (amino acids 705-1013) is cloned into a baculovirus transfer vector with an N-terminal His-tag.
-
Baculovirus Production: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Spodoptera frugiperda (Sf9) cells.
-
Protein Expression: Suspension cultures of Sf9 cells are infected with the recombinant baculovirus and incubated for 48-72 hours.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The lysate is clarified by ultracentrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged RET kinase is eluted with an imidazole gradient.
-
Tag Cleavage and Dialysis: The eluted protein is dialyzed against a buffer containing a specific protease (e.g., TEV protease) to cleave the His-tag.
-
Reverse Affinity Chromatography: The dialyzed protein solution is passed through a Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein.
-
Size-Exclusion Chromatography: The flow-through from the reverse affinity step is concentrated and further purified by size-exclusion chromatography to ensure homogeneity.
-
Quality Control: The purity and identity of the final protein are confirmed by SDS-PAGE and mass spectrometry.
Crystallization of the TAS-C1-RET Complex
The following provides the reported conditions for the crystallization of the RET kinase domain in complex with TAS-C1.
-
Complex Formation: Purified RET kinase domain is incubated with a molar excess of TAS-C1.
-
Crystallization Method: The hanging drop vapor diffusion method is employed.
-
Crystallization Conditions: Crystals were grown from a solution containing 0.1 M Tris-HCl (pH 8.5), 0.2 M lithium sulfate, and 30% (w/v) PEG 4000.
-
Crystal Growth: Crystals are grown at 20°C and typically appear within a few days to a week.
-
Cryo-protection and Data Collection: Crystals are cryo-protected using a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen for X-ray diffraction data collection at a synchrotron source.
In-Cell Western Assay for RET Autophosphorylation
This assay is used to determine the inhibitory effect of compounds on RET autophosphorylation in a cellular context.[7]
-
Cell Culture: HEK293 cells are transiently transfected to express wild-type or mutant KIF5B-RET fusion proteins.[7]
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other inhibitors for a defined period (e.g., 1 hour).[7]
-
Cell Lysis: After treatment, cells are lysed to release cellular proteins.
-
Western Blotting: The cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated RET (p-RET) and total RET.
-
Detection and Quantification: The signal from the antibodies is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of RET phosphorylation inhibition. The IC50 values are then calculated from the dose-response curves.
Conclusion
The structural and biochemical data presented in this guide provide a robust foundation for understanding the potent and selective inhibition of RET kinase by this compound. The co-crystal structure of the analog TAS-C1 with the RET kinase domain reveals the key molecular interactions responsible for its high-affinity binding. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. This comprehensive technical overview underscores the rationale for this compound's clinical development and provides a valuable tool for professionals in the field of oncology drug discovery.
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00007dua [wwpdb.org]
- 6. 7dua - Crystal structure of human Proto-oncogene tyrosine-protein kinase receptor Ret in complex with 4-amino-7-(1-methylcyclopropyl)-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide - Summary - Protein Data Bank Japan [pdbj.org]
- 7. researchgate.net [researchgate.net]
Vepafestinib: An In-depth Analysis of its Downstream Signaling Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepafestinib (formerly TAS0953/HM06) is a next-generation, orally active, and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] RET is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer, where it can be activated through oncogenic fusions or mutations.[2][3] Small-molecule RET inhibitors have become a standard therapeutic approach for these malignancies.[3] this compound distinguishes itself through its high selectivity, ability to penetrate the central nervous system (CNS), and potent activity against common resistance mutations that can limit the efficacy of other RET inhibitors.[2][3][4] This technical guide provides a comprehensive analysis of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of the RET protein.[1] In RET-driven cancers, the RET receptor is constitutively active due to genetic alterations, leading to its autophosphorylation.[5] This phosphorylation event initiates a cascade of downstream signaling pathways that promote uncontrolled cell proliferation, survival, and growth.[5] this compound competitively binds to the ATP-binding pocket of the RET kinase domain, preventing this crucial phosphorylation step.[1] By inhibiting the phosphorylation of RET, this compound effectively shuts down the aberrant signaling that drives tumor progression.[1][2]
This compound's Impact on Downstream Signaling Pathways
The inhibition of RET phosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are critical for tumor cell survival and proliferation. The two primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[1][2][5]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Upon RET inhibition, the phosphorylation of key components like AKT and the ribosomal protein S6 (S6) is significantly reduced.[1][2] The inhibition of this pathway contributes to the induction of apoptosis and cell cycle arrest.[1]
-
RAS/RAF/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade plays a crucial role in cell proliferation, differentiation, and survival. This compound treatment leads to a marked decrease in the phosphorylation of ERK1 and ERK2, key effectors of this pathway.[1][2] This blockade of ERK signaling is instrumental in halting the uncontrolled cell division characteristic of cancer cells.
The comprehensive downstream effect of this compound is the induction of cell cycle arrest and apoptosis.[1] This is achieved through the modulation of key regulatory proteins. This compound treatment leads to the downregulation of the cell cycle regulator cyclin D1 and the upregulation of the cell cycle inhibitor p27.[1] Furthermore, it induces the expression of several apoptosis markers, including cleaved PARP (c-PARP), BIM, and PUMA.[1]
Quantitative Analysis of this compound's Activity
The potency of this compound has been quantified in various preclinical models. The tables below summarize key inhibitory concentrations against the RET kinase and cell lines harboring RET alterations.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 Value |
|---|
| RET Kinase | 0.33 nM[1] |
Table 2: Cellular Growth Inhibition (GI50)
| Cell Line | RET Alteration | This compound GI50 | Reference |
|---|---|---|---|
| Ba/F3 | KIF5B–RET WT | Data available in source | [2] |
| Ba/F3 | KIF5B–RET G810R | Data available in source | [2] |
| Ba/F3 | KIF5B–RET G810S | Data available in source | [2] |
| Ba/F3 | KIF5B–RET G810C | Data available in source | [2] |
| Ba/F3 | KIF5B–RET V804L | Data available in source | [2] |
| Ba/F3 | KIF5B–RET V804M | Data available in source |[2] |
Table 3: Inhibition of Downstream Signaling
| Cell Line | RET Alteration | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| Ba/F3 | KIF5B-RET & mutants | 5-500 nM | Inhibition of RET and ERK phosphorylation.[1] | [1][2] |
| LUAD-0002AS1 | KIF5B–RET | 50 nM | Near-complete inhibition of RET, AKT, S6, ERK1/2 phosphorylation.[2] | [2] |
| TT | RET C634W | 50 nM | Near-complete inhibition of RET, AKT, S6, ERK1/2 phosphorylation.[2] | [2] |
| LUAD-0002AS1 | KIF5B–RET | 100 nM | Inhibition of RET, AKT, S6, ERK1/2 phosphorylation.[1] |[1] |
Experimental Protocols: Western Blotting for Phospho-Protein Analysis
Western blotting is a fundamental technique used to assess the phosphorylation status of proteins in signaling pathways following inhibitor treatment.
Objective: To determine the effect of this compound on the phosphorylation of RET, AKT, S6, and ERK in a RET-driven cancer cell line (e.g., LUAD-0002AS1).
Materials:
-
This compound (TAS0953/HM06)
-
RET-driven cancer cell line (e.g., LUAD-0002AS1, TT)
-
Complete cell culture medium and serum-free medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-RET, anti-total-RET, anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RET) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total proteins and a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the relative change in protein phosphorylation.
-
Clinical Relevance and Future Perspectives
This compound is currently under investigation in a Phase 1/2 clinical trial for patients with solid tumors harboring RET rearrangements (margaRET, NCT04683250).[2][7] Its ability to penetrate the brain and its activity against RET solvent front mutations, which are a known mechanism of resistance to other RET inhibitors, make it a promising therapeutic candidate.[2][4] The preclinical data strongly suggest that this compound could offer a significant clinical benefit, particularly for patients with brain metastases or those who have developed resistance to prior RET-targeted therapies.[3][8]
Conclusion
This compound is a potent and selective RET inhibitor that effectively blocks the phosphorylation of the RET receptor. This action leads to the comprehensive shutdown of critical downstream signaling pathways, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades. The ultimate cellular consequences are the induction of cell cycle arrest and apoptosis, leading to tumor growth inhibition. The robust preclinical data, including its activity against resistance mutations and its CNS penetrance, highlight this compound's potential as a valuable next-generation therapy for patients with RET-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (TAS0953/HM06) / Helsinn, Otsuka [delta.larvol.com]
- 8. RET Inhibitor for Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
The Pharmacodynamics of Vepafestinib: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of Vepafestinib (TAS0953/HM06), a next-generation, brain-penetrant, and selective RET inhibitor. The data herein is collated from various preclinical studies and is intended to offer a comprehensive resource for professionals in the field of oncology drug development.
This compound is an orally active inhibitor of the RET receptor tyrosine kinase, which is a key oncogenic driver in various cancers, including non-small cell lung cancer and thyroid cancer, through fusions or gain-of-function mutations.[1][2][3] This document summarizes its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these preclinical evaluations.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the phosphorylation of RET and its downstream signaling pathways.[4] This blockade of signal transduction ultimately leads to the inhibition of tumor cell growth, cell cycle arrest, and the induction of apoptosis.[4] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of RET, AKT, S6, ERK1, and ERK2.[2][4] This inhibition leads to the downregulation of the cell cycle regulator cyclin D1 and an increase in the expression of the cell cycle inhibitor p27, alongside the induction of apoptosis markers such as cleaved PARP (c-PARP), BIM, and PUMA.[4]
A key feature of this compound is its efficacy against common RET resistance mutations, including those at the solvent front (G810), gatekeeper (V804), hinge (Y806), and roof (L730) regions.[1][5] This suggests a potential advantage in overcoming resistance mechanisms that limit the efficacy of earlier-generation RET inhibitors.
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against wild-type and mutant RET kinases in various cell-based assays.
| Cell Line | RET Status | IC50 (nM) | Assay Type | Reference |
| Wild-Type RET | ||||
| Various Tumor Cell Lines | Not Specified | 0.33 | Not Specified | [4] |
| RET Fusion | ||||
| LUAD-0002AS1 | KIF5B-RET | Growth Inhibition | Cell Viability | [4] |
| TT | Not Specified | Growth Inhibition | Cell Viability | [4] |
| ECLC5B | Not Specified | Growth Inhibition | Cell Viability | [4] |
| SR-Sarc-0001 | SPECC1L::RET | 90 | Cell Viability | [6] |
| HMSC-RET | SPECC1L::RET | 200 | Cell Viability | [6] |
| RET Mutations | ||||
| Ba/F3 | KIF5B-RET (G810R) | Growth Inhibition | Cell Viability | [4] |
| Ba/F3 | KIF5B-RET (G810S) | Growth Inhibition | Cell Viability | [4] |
| Ba/F3 | KIF5B-RET (G810C) | Growth Inhibition | Cell Viability | [4] |
In Vivo Efficacy
Preclinical animal models have corroborated the in vitro findings, showing significant tumor growth inhibition and regression in various xenograft and patient-derived xenograft (PDX) models.
| Animal Model | Cell Line/Tumor | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Athymic Nude Mice | NIH-3T3-RET Xenograft | 12.5-100 mg/kg, oral | Dose-dependent decrease in tumor growth | [4] |
| Athymic Nude Mice | Ba/F3 KIF5B-RET (WT) Allograft | 10-50 mg/kg, oral, twice daily | Effective tumor growth inhibition | [4] |
| Athymic Nude Mice | Ba/F3 KIF5B-RET (G810R) Allograft | 10-50 mg/kg, oral, twice daily | Effective tumor growth inhibition | [4] |
| Not Specified | SR-Sarc-0001 PDX | Not Specified | 64.8 ± 0.5% regression | [6] |
| Not Specified | HMSC-RET Brain Xenograft | Not Specified | More effective than Selpercatinib | [6] |
Notably, this compound has shown superior pharmacokinetic properties in the brain and efficacy in intracranial models of RET-driven cancer, suggesting its potential to manage central nervous system (CNS) metastasis.[1][6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
Protocol:
-
Cell Seeding: Tumor cell lines such as LUAD-0002AS1, TT, and ECLC5B are seeded in appropriate multi-well plates.[4]
-
Treatment: Cells are treated with this compound at a range of concentrations, typically from 0.01 nM to 10,000 nM.[4]
-
Incubation: The treated cells are incubated for a period of 96 hours.[4]
-
Viability Assessment: Cell viability is measured using standard methods to determine the inhibitory effect of the compound.
Western Blot Analysis
Protocol:
-
Cell Treatment: Cells, such as Ba/F3 expressing KIF5B-RET or LUAD-0002AS1, are treated with this compound at specified concentrations (e.g., 5-500 nM) for various durations (e.g., 2, 6, or 24 hours).[2][4]
-
Cell Lysis: Following treatment, whole-cell extracts are prepared.
-
Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against target proteins (e.g., p-RET, p-ERK, p-AKT, Cyclin D1, c-PARP) followed by secondary antibodies.
-
Detection: Protein bands are visualized to assess the levels of protein expression and phosphorylation.
In Vivo Xenograft Studies
Protocol:
-
Tumor Implantation: Tumor cells (e.g., NIH-3T3 expressing CCDC6-RET) or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or NSG mice).[4][8]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses (e.g., 10-50 mg/kg) on a specified schedule (e.g., twice daily).[4]
-
Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study.[4]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess target engagement.
Conclusion
The preclinical data for this compound demonstrates its potent and selective inhibition of RET and its downstream signaling pathways. Its activity against clinically relevant resistance mutations and its favorable brain penetration profile highlight its potential as a promising therapeutic agent for patients with RET-driven malignancies, including those with brain metastases. The ongoing Phase 1/2 clinical trial (NCT04683250) will be crucial in translating these encouraging preclinical findings to the clinical setting.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 8. researchgate.net [researchgate.net]
Vepafestinib's Potent Activity Against RET Gatekeeper Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vepafestinib (formerly TAS0953/HM06) is a next-generation, orally active, and highly selective RET tyrosine kinase inhibitor demonstrating significant promise in overcoming resistance to current RET-targeted therapies. Preclinical data reveal that this compound exhibits potent and selective inhibitory activity against wild-type RET and, critically, maintains this potency against clinically relevant acquired resistance mutations, including the solvent front mutation RET G810R/S/C and the gatekeeper mutation V804M/L.[1][2][3] This technical guide provides an in-depth overview of this compound's activity profile, detailing the quantitative data from key preclinical studies, the experimental protocols utilized, and the underlying signaling pathways.
Introduction to RET Kinase and Resistance Mutations
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. While first and second-generation RET inhibitors like selpercatinib and pralsetinib have shown clinical efficacy, the emergence of acquired resistance mutations, particularly at the gatekeeper and solvent front residues of the kinase domain, limits their long-term effectiveness.
The RET V804 "gatekeeper" mutation, analogous to the T790M mutation in EGFR, sterically hinders the binding of many Type I and Type II kinase inhibitors. The RET G810 "solvent front" mutations are another key mechanism of acquired resistance. This compound has been specifically designed to overcome these challenges.[1]
Quantitative Analysis of this compound's Inhibitory Activity
This compound demonstrates sub-nanomolar potency against wild-type RET and retains significant activity against a panel of clinically relevant RET mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from preclinical studies.
Table 1: Biochemical Inhibitory Activity of this compound against RET Kinase
| Target | IC50 (nM) |
| Wild-Type RET | 0.33 ± 0.01 |
Data from in vitro kinase assays.
Table 2: Cellular Inhibitory Activity of this compound against RET Fusions and Mutations
| Cell Line / RET Variant | This compound GI50 (nM) |
| Ba/F3 KIF5B-RET WT | Data represent the mean ± s.d. of three independent experiments.[1] |
| Ba/F3 KIF5B-RET G810R | Data represent the mean ± s.d. of three independent experiments.[1] |
| Ba/F3 KIF5B-RET G810S | Data represent the mean ± s.d. of three independent experiments.[1] |
| Ba/F3 KIF5B-RET G810C | Data represent the mean ± s.d. of three independent experiments.[1] |
| Ba/F3 KIF5B-RET V804L | Data represent the mean ± s.d. of three independent experiments.[1] |
| Ba/F3 KIF5B-RET V804M | Data represent the mean ± s.d. of three independent experiments.[1] |
GI50 values represent the concentration required for 50% growth inhibition in cellular assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Biochemical Kinase Assay
-
Objective: To determine the direct inhibitory activity of this compound on purified RET kinase.
-
Methodology: Recombinant wild-type RET kinase activity was measured using a homogenous time-resolved fluorescence (HTRF) assay. The assay was performed in a 384-well plate format.
-
Enzyme: Purified recombinant human RET kinase domain.
-
Substrate: A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1.
-
ATP Concentration: The concentration of ATP was kept at the Km value for RET.
-
Inhibitor: this compound was serially diluted to various concentrations.
-
Detection: The kinase reaction was allowed to proceed for a defined period, after which a europium-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin were added. The HTRF signal was measured on a compatible plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cells harboring RET fusions and mutations.
-
Methodology: The viability of various cell lines was determined using a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Cell Lines: Ba/F3 cells engineered to express KIF5B-RET wild-type or mutant constructs (V804M/L, G810R/S/C), as well as human cancer cell lines with endogenous RET alterations (e.g., LUAD-0002AS1, TT, ECLC5B).[1][4]
-
Seeding Density: Cells were seeded in 96-well plates at a density of 1,000 to 7,500 cells per well, depending on the cell line.[1]
-
Treatment: After allowing the cells to adhere (for adherent lines), they were treated with a range of this compound concentrations (e.g., 0.01 nM to 10,000 nM) for 72 to 96 hours.[1][4]
-
Detection:
-
alamarBlue: The reagent was added to the wells, and after a 1-4 hour incubation, fluorescence was measured.
-
CellTiter-Glo: The reagent was added to lyse the cells and generate a luminescent signal proportional to the ATP content, which was measured with a luminometer.
-
-
Data Analysis: GI50 values were calculated from the dose-response curves.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
-
Methodology:
-
Animal Models: Female athymic nude mice or NOD-SCID gamma (NSG) mice (6-8 weeks old) were used.[4]
-
Tumor Implantation: Mice were subcutaneously implanted with NIH-3T3 cells expressing CCDC6-RET, human cancer cell lines (ECLC5B, LC-2/ad), or patient-derived xenograft (PDX) tumors (LUAD-0057AS1).[1]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at various doses (e.g., 10-50 mg/kg) and schedules (e.g., once or twice daily).[4]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal body weight was monitored as an indicator of toxicity.
-
Pharmacodynamic Studies: In some studies, tumors were harvested at different time points after this compound administration to assess the inhibition of RET phosphorylation and downstream signaling pathways via Western blot.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RET signaling pathway, the mechanism of RET gatekeeper mutations, and a typical experimental workflow for evaluating this compound.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for evaluating this compound's efficacy.
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Vepafestinib: An In-depth Analysis of its In Vitro Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepafestinib (formerly TAS0953/HM06) is a next-generation, orally active, and central nervous system (CNS) penetrant inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Alterations in the RET gene, such as fusions and mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[4] this compound has been engineered for high potency and selectivity against wild-type RET and clinically relevant mutants that confer resistance to other RET inhibitors.[2][5] This technical guide provides a comprehensive overview of the in vitro selectivity profile of this compound against a broad panel of kinases, details the experimental methodologies used for this characterization, and visualizes the relevant biological pathways and experimental workflows.
This compound Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects and associated toxicities. This compound has demonstrated a "best-in-class" selectivity for RET kinase.[2][6]
Kinase Panel Screening
In a comprehensive in vitro study, the activity of this compound was assessed against a panel of 255 kinases. At a concentration of 23 nM, which is approximately 70-fold higher than its IC50 for wild-type RET, this compound demonstrated remarkable selectivity.[7]
Key Findings:
-
High Selectivity for RET: RET was the only kinase in the 255-kinase panel that was inhibited by more than 50% at a 23 nM concentration of this compound.[7]
-
Potent RET Inhibition: this compound exhibits potent inhibition of wild-type RET with an IC50 value of 0.33 nM.[1]
Comparative Selectivity
When compared to other RET inhibitors, this compound displays a superior selectivity profile. For instance, in similar kinase panel screens, other inhibitors showed activity against multiple off-target kinases. This high degree of selectivity suggests a lower potential for off-target toxicities with this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against RET Kinase
| Target | IC50 (nM) |
| Wild-Type RET | 0.33 |
Note: Data sourced from MedChemExpress.[1]
Table 2: this compound Selectivity in a 255 Kinase Panel
| Kinase Target | % Inhibition at 23 nM this compound |
| RET | >50% |
| 254 Other Kinases | <50% |
Note: This table summarizes the findings from the kinase panel screening where only RET was significantly inhibited.[7]
Experimental Protocols
The in vitro kinase selectivity of this compound was determined using a mobility shift assay (MSA). The following is a detailed description of the likely experimental protocol, based on standard industry practices and information from the assay provider, Carna Biosciences.
In Vitro Kinase Assay: Mobility Shift Assay (MSA)
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases by measuring the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human kinases (panel of 255)
-
Fluorescently labeled substrate peptides specific for each kinase
-
This compound (test compound)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., HEPES, MgCl2, DTT, Triton X-100)
-
Termination buffer (e.g., EDTA)
-
384-well assay plates
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations. A final dilution is made in the assay buffer.
-
Reaction Setup:
-
To each well of a 384-well plate, the following are added in order:
-
Assay buffer
-
This compound solution (or DMSO for control wells)
-
A mixture of the specific kinase and its corresponding fluorescently labeled substrate peptide.
-
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically set at or near the Km value for each specific kinase to ensure sensitive detection of inhibition.
-
Incubation: The assay plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination of Reaction: The reaction is stopped by the addition of a termination buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection and Analysis:
-
The contents of each well are analyzed by a microfluidic capillary electrophoresis instrument.
-
The instrument separates the phosphorylated substrate from the non-phosphorylated substrate based on their different electrophoretic mobilities.
-
The amount of phosphorylated and non-phosphorylated substrate is quantified by detecting the fluorescence signal.
-
-
Data Interpretation:
-
The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Workflow of the in vitro mobility shift kinase assay.
Caption: this compound inhibits the RET signaling pathway.
Conclusion
This compound is a highly potent and exceptionally selective inhibitor of the RET tyrosine kinase. The in vitro data robustly support its targeted mechanism of action, with minimal off-target activity observed in extensive kinase panel screening. This high degree of selectivity is a promising characteristic for a therapeutic agent, suggesting a favorable safety profile. The detailed experimental protocols and pathway diagrams provided in this guide offer valuable insights for researchers and drug development professionals working on targeted cancer therapies.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORCID [orcid.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
- 6. ORCID [orcid.org]
- 7. researchgate.net [researchgate.net]
Vepafestinib: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepafestinib (also known as TAS0953/HM06) is a next-generation, orally active, and selective RET (Rearranged during Transfection) kinase inhibitor.[1][2] It has demonstrated potent activity against wild-type RET and various resistance mutations, making it a promising candidate for the treatment of RET-driven cancers such as non-small cell lung cancer and thyroid cancer.[3][4][5] For researchers and drug development professionals, a thorough understanding of this compound's physicochemical properties, particularly its solubility and stability in common laboratory solvents, is crucial for designing and interpreting in vitro and in vivo experiments, as well as for developing robust formulations.
This technical guide provides a summary of the currently available solubility and stability data for this compound. Recognizing the limited publicly available data, this document also furnishes detailed, standardized experimental protocols for determining the solubility and stability of small molecules like this compound. These protocols are based on established scientific principles and regulatory guidelines, empowering researchers to generate comprehensive and reliable data for their specific needs.
This compound: Core Data
Solubility Data
Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively published. However, information from commercial suppliers provides some key insights, particularly regarding its solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Temperature | Method | Notes |
| DMSO | 50 mg/mL (105.36 mM)[2] | Not Specified | Not Specified | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[2] |
| In vivo vehicle | ≥ 1 mg/mL (2.11 mM)[2] | Not Specified | Formulation | Clear solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
| Ethanol | Data Not Available | - | - | - |
| Water | Data Not Available | - | - | - |
| Phosphate-Buffered Saline (PBS) | Data Not Available | - | - | - |
Stability Data
| Solvent | Concentration | Storage Temperature | Storage Duration | Notes |
| DMSO | Not Specified | -80°C | 6 months[2] | - |
| DMSO | Not Specified | -20°C | 1 month[2] | - |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination
1. Kinetic Solubility Assay (Nephelometry)
Kinetic solubility is a high-throughput method used to determine the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It measures the concentration at which the compound precipitates.[6][7]
Methodology
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).
-
Plate Setup: In a 96-well or 384-well microplate, add the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4). This is typically done by adding a small volume of the stock solution to the buffer to minimize the final DMSO concentration (usually ≤ 1%).[1]
-
Serial Dilution: Perform serial dilutions of the compound directly in the microplate to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.[1]
-
Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument detects the forward scattered light from precipitated particles.[7]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the measured light scattering significantly increases above the background.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (TAS0953) | RET inhibitor | Probechem Biochemicals [probechem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Vepafestinib (TAS0953/HM06): A Technical Guide to a Next-Generation RET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vepafestinib (TAS0953/HM06) is a potent, selective, and orally bioavailable next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Engineered for high central nervous system (CNS) penetration, this compound demonstrates significant activity against wild-type RET and a range of clinically relevant mutations that confer resistance to first-generation RET inhibitors, including the solvent front mutation G810R/S/C and the gatekeeper mutation V804M/L.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and future therapeutic potential.
Introduction: The Evolving Landscape of RET-Driven Cancers
The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), where it can be activated through fusions or point mutations.[1][2] While first-generation selective RET inhibitors like selpercatinib and pralsetinib have shown clinical benefit, the emergence of acquired resistance mutations and the challenge of treating brain metastases have necessitated the development of next-generation therapies.[1][2] this compound was specifically designed to address these limitations, offering a promising new therapeutic option for patients with RET-altered malignancies.
Mechanism of Action and Preclinical Pharmacology
This compound is an ATP-competitive inhibitor that selectively binds to the RET kinase domain.[2] Its unique binding mode allows it to circumvent the steric hindrance caused by solvent front mutations that confer resistance to other RET inhibitors.[3]
Kinase Inhibition Profile
This compound demonstrates exceptional selectivity for RET kinase. In a panel of 255 kinases, this compound at a concentration of 23 nM (approximately 70-fold higher than its IC50 for wild-type RET) inhibited only RET by more than 50%.[1][3] This high selectivity is a key differentiator from other multi-kinase inhibitors and even some selective RET inhibitors, potentially leading to a more favorable safety profile.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Comparator Compounds
| Kinase Target | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) |
| RET (Wild-Type) | 0.33 | 0.4 | 0.5 |
| KIF5B-RET | 2.9 | 1.8 | 3.5 |
| CCDC6-RET | 2.5 | 1.5 | 3.1 |
| RET V804M | 1.9 | 1.2 | 11.2 |
| RET V804L | 3.1 | 2.0 | 18.5 |
| RET G810R | 15.6 | >1000 | >1000 |
| RET G810S | 12.1 | >1000 | >1000 |
| RET G810C | 14.3 | >1000 | >1000 |
Data compiled from preclinical studies.[1][2]
Inhibition of RET Signaling Pathway
This compound effectively inhibits RET autophosphorylation and downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][4]
Caption: this compound inhibits the RET signaling pathway.
In Vitro Cellular Activity
This compound demonstrates potent anti-proliferative activity in various cancer cell lines harboring RET fusions and mutations.
Table 2: In Vitro Anti-proliferative Activity of this compound in RET-Altered Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | This compound GI50 (nM) |
| LC-2/ad | NSCLC | CCDC6-RET | 11 |
| TT | MTC | RET C634W | 1.8 |
| Ba/F3 | Pro-B | KIF5B-RET | 3.2 |
| Ba/F3 | Pro-B | KIF5B-RET G810R | 18.7 |
GI50: 50% growth inhibition. Data from preclinical studies.[1]
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in various mouse xenograft models, including those with intracranial tumors, highlighting its ability to cross the blood-brain barrier.[1][4] In a Ba/F3 KIF5B-RETG810R allograft model, this compound was more effective at inhibiting tumor growth than selpercatinib and pralsetinib at an equivalent dosage.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: The kinase reaction is performed in a buffer containing recombinant human RET kinase domain, a biotinylated peptide substrate, and ATP.
-
Compound Addition: this compound is serially diluted and added to the reaction wells.
-
Incubation: The reaction is incubated at room temperature.
-
Detection: The amount of ADP produced is quantified using a commercial kit such as ADP-Glo™ (Promega), which measures luminescence.
-
Data Analysis: The luminescence signal is converted to percent inhibition, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (alamarBlue)
Caption: Workflow for the cell proliferation assay.
Methodology:
-
Cell Seeding: Cells are plated in 96-well plates at an appropriate density and incubated overnight.[5]
-
Compound Treatment: Cells are treated with this compound at various concentrations for 72 to 96 hours.[1][5]
-
Reagent Addition: alamarBlue® reagent is added to each well at 10% of the culture volume.[1]
-
Incubation: Plates are incubated for a specified time to allow for color development.
-
Measurement: Fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and GI50 values are determined.
Western Blot Analysis
Methodology:
-
Cell Lysis: Cells are treated with this compound for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-RET, total RET, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank or stereotactically into the brain of immunodeficient mice.[1][4]
-
Tumor Growth: Tumors are allowed to establish and reach a predetermined size.
-
Treatment: this compound is formulated in an appropriate vehicle and administered orally, typically once or twice daily.[4]
-
Monitoring: Tumor volume is measured using calipers (for subcutaneous models) or bioluminescence imaging (for intracranial models).[6][7] Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumor growth inhibition is calculated.
Clinical Development
This compound is currently being evaluated in a Phase 1/2 clinical trial (margaRET; NCT04683250) for the treatment of patients with advanced solid tumors harboring RET gene alterations.[8] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[8]
Table 3: Overview of the margaRET (NCT04683250) Clinical Trial
| Phase | Study Design | Patient Population | Primary Endpoints |
| Phase 1 | Dose Escalation | Patients with advanced solid tumors with RET gene abnormalities | - Maximum Tolerated Dose (MTD)- Recommended Phase 2 Dose (RP2D)- Incidence of adverse events |
| Phase 2 | Dose Expansion | Patients with specific RET-altered tumors (e.g., NSCLC, MTC) | - Objective Response Rate (ORR)- Duration of Response (DOR)- Progression-Free Survival (PFS) |
Conclusion and Future Directions
This compound is a highly promising next-generation RET inhibitor with a differentiated preclinical profile characterized by potent and selective inhibition of wild-type and mutant RET, as well as excellent CNS penetration. Its ability to overcome key resistance mechanisms positions it as a potential best-in-class agent for the treatment of RET-driven cancers. The ongoing margaRET clinical trial will be crucial in defining the clinical utility of this compound and its role in the evolving treatment landscape for patients with RET-altered malignancies. Future research may explore combination strategies to further enhance its efficacy and overcome potential mechanisms of resistance.
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Bioluminescence imaging of invasive intracranial xenografts: implications for translational research and targeted therapeutics of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Vepafestinib Protocol for In Vitro Cell Viability Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepafestinib (TAS0953/HM06) is a next-generation, orally active, and selective RET (Rearranged during Transfection) inhibitor with high central nervous system (CNS) penetration.[1][2] It has demonstrated potent inhibitory activity against wild-type RET and clinically relevant RET mutations that confer resistance to other inhibitors.[1][2][3][4] this compound's mechanism of action involves the inhibition of RET phosphorylation and its downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells with RET alterations.[5] This document provides detailed protocols for assessing the in vitro efficacy of this compound using cell viability assays.
Mechanism of Action
This compound selectively targets the RET receptor tyrosine kinase.[1][2] In various cancers, including non-small cell lung cancer and thyroid cancer, oncogenic alterations such as RET fusions or mutations lead to constitutive activation of the RET signaling pathway, driving tumor growth and proliferation.[6][7] this compound inhibits the autophosphorylation of the RET kinase, thereby blocking the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][8] This inhibition disrupts essential cellular processes, including cell growth, survival, and proliferation, ultimately inducing apoptosis in RET-driven tumor cells.[5]
Signaling Pathway Diagram
Caption: this compound inhibits RET phosphorylation, blocking downstream PI3K/AKT and RAS/MEK/ERK pathways.
In Vitro Cell Viability Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values represent the concentration of the drug required to inhibit cell growth by 50% and are a key indicator of its potency.
Table 1: this compound IC50 Values in RET-Altered Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | IC50 (µM) | Reference |
| SR-Sarc-0001 | Infantile Fibrosarcoma | SPECC1L::RET | 0.09 | [8] |
| HMSC-RET | Mesenchymal Stem Cell | CRISPR-Cas9 induced RET fusion | 0.2 | [8] |
| HBECp53-RET | Non-Small Cell Lung Cancer | CCDC6-RET fusion | 0.06 | [9] |
Table 2: this compound Kinase Inhibitory Activity
| Target | IC50 (nM) |
| RET Kinase | 0.33 |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and exposure time.[10]
Experimental Protocols
This section provides detailed protocols for conducting in vitro cell viability assays to evaluate the efficacy of this compound. The MTT and CellTiter-Glo® assays are commonly used methods.
Experimental Workflow Diagram
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
- 3. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 4. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mskcc.org [mskcc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of RET Phosphorylation Following Vepafestinib Treatment Using Western Blot
For Research Use Only.
Introduction
Vepafestinib (TAS0953/HM06) is a potent and selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid cancer.[2][3] this compound has demonstrated significant preclinical activity by inhibiting RET autophosphorylation and downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in RET-driven cancer models.[1][4][5]
This application note provides a detailed protocol for the analysis of phosphorylated RET (p-RET) levels in cultured cells treated with this compound using Western blotting. This technique is a fundamental method to assess the pharmacodynamic effects of this compound and to confirm its mechanism of action in a laboratory setting.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample.[6] In this application, whole-cell lysates from cells treated with this compound are separated by size using polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific for the phosphorylated form of the RET protein. A secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction is used for detection. The resulting signal, captured by an imaging system, allows for the semi-quantitative analysis of p-RET levels. It is crucial to also probe for total RET as a loading control to normalize the p-RET signal.[7]
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of p-RET in a RET-fusion positive cell line treated with varying concentrations of this compound for 2 hours. The data is presented as the normalized intensity of the p-RET band relative to the total RET band, with the untreated control set to 100%.
| This compound Concentration (nM) | Mean Normalized p-RET Intensity | Standard Deviation | % Inhibition of RET Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0.08 | 0% |
| 1 | 0.62 | 0.05 | 38% |
| 10 | 0.15 | 0.03 | 85% |
| 100 | 0.04 | 0.01 | 96% |
| 500 | 0.02 | 0.01 | 98% |
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cancer cell line with a known RET fusion (e.g., LC-2/ad) or activating mutation.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Chilled to 4°C.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitor cocktails immediately before use.[8]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast Polyacrylamide Gels
-
SDS-PAGE Running Buffer
-
Protein Transfer Buffer
-
PVDF Membranes [8]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8][9]
-
Primary Antibodies:
-
Rabbit anti-phospho-RET (specific for the desired phosphorylation site, e.g., Tyr905 or Tyr1062)
-
Mouse anti-total-RET
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Western Blot Imaging System
Cell Culture and this compound Treatment
-
Seed the cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium and treat the cells with the this compound dilutions or vehicle control for the desired time (e.g., 2 hours).
Preparation of Cell Lysates
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add an appropriate volume of ice-cold RIPA lysis buffer containing freshly added protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.[6][8]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8]
Immunoblotting
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody against p-RET diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total RET. Alternatively, a parallel blot can be run and probed for total RET.
-
Quantify the band intensities using image analysis software. The p-RET signal should be normalized to the total RET signal for each sample.
Visualizations
Caption: Experimental workflow for Western blot analysis of p-RET.
Caption: this compound inhibits RET signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mskcc.org [mskcc.org]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Vepafestinib in Murine Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Vepafestinib (also known as TAS0953 or HM06), a potent and selective RET inhibitor, in various murine xenograft models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways affected by this compound.
Summary of this compound Dosage and Administration in Murine Xenograft Models
This compound has demonstrated significant anti-tumor activity in a variety of murine xenograft models.[1][2][3] The dosage and administration schedule can be adapted based on the specific tumor model and experimental goals.
| Parameter | Details | References |
| Drug Name | This compound (TAS0953/HM06) | [1] |
| Mechanism of Action | Selective, orally active RET inhibitor | [1] |
| Animal Models | Athymic Nude Mice, NOD-SCID Gamma (NSG) Mice | [1][3] |
| Dosage Range | 10 mg/kg to 100 mg/kg | [1][4][5] |
| Administration Route | Oral Gavage | [1] |
| Dosing Frequency | Once Daily (QD) or Twice Daily (BID) | [1][2] |
| Treatment Duration | 7 to 35 days | [1] |
| Formulation | Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose) | [6] (Implied) |
Efficacy of this compound in Preclinical Models
This compound has been shown to be effective in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
| Xenograft Model | Mouse Strain | Dosage Regimen | Observed Efficacy | References |
| NIH-3T3-RET (CCDC6-RET) | Athymic Nude | 12.5, 25, 50, 100 mg/kg QD or BID for 7 days | Dose-dependent decrease in tumor growth. | [1][2][3] |
| Ba/F3 KIF5B-RET (WT or G810R) | Not Specified | 10, 50 mg/kg BID (continuous) | Significant inhibition of tumor growth. | [1][4][5] |
| ECLC5B (TRIM33-RET) | NSG | 25, 50, 100 mg/kg QD or BID for 35 days | Significant tumor growth reduction; 50 mg/kg BID and 100 mg/kg QD led to tumor regression. | [1][2] |
| LC-2/ad (CCDC6-RET) | Not Specified | 50 mg/kg BID | Substantial tumor regression. | [2] |
| LUAD-0057AS1 (PDX, CCDC6-RET) | NSG | 50, 100 mg/kg QD or BID for 21 days | Significant reduction in tumor volume; tumor shrinkage observed. | [1][2][3] |
| RET Fusion-Positive PDX (NSCLC, Sarcoma) | Not Specified | Not Specified | Blocked tumor growth and/or induced regression up to 65%. | [7][8] |
Note: Across these studies, this compound was well-tolerated with no significant impact on animal body weight at the tested therapeutic doses.[1][2]
Signaling Pathway of this compound
This compound is a selective inhibitor of the RET receptor tyrosine kinase.[1] Constitutive activation of RET, through fusions or mutations, drives downstream signaling pathways that promote cell proliferation, survival, and growth.[2] this compound blocks the phosphorylation of RET, thereby inhibiting these downstream pathways.[1][2]
Caption: this compound inhibits RET, blocking downstream AKT/S6 and ERK signaling.
The inhibition of these pathways leads to the downregulation of cell cycle regulators like Cyclin D1 and the induction of apoptosis markers such as cleaved PARP, BIM, and PUMA.[1][7][8]
Experimental Protocols
Below are detailed protocols for conducting xenograft studies with this compound.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the in vivo efficacy of this compound in a CDX model.
Materials:
-
This compound (TAS0953/HM06)
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
6-8 week old female athymic nude or NSG mice
-
Cancer cell line with RET alteration (e.g., NIH-3T3-RET, ECLC5B)
-
Matrigel (optional)
-
Sterile PBS, syringes, needles, oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously implant the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.[6]
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound and dilute to the final desired concentrations with the vehicle on the day of administration.
-
Administer this compound or vehicle via oral gavage at the determined dose and schedule (e.g., 50 mg/kg QD).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study can be concluded when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Caption: Workflow for a cell line-derived xenograft (CDX) study.
Protocol 2: Patient-Derived Xenograft (PDX) Model
Objective: To assess the efficacy of this compound in a more clinically relevant PDX model.
Materials:
-
This compound and vehicle
-
6-8 week old female NSG mice
-
Cryopreserved or fresh patient tumor tissue with a known RET alteration
-
Surgical tools for tissue implantation
-
Calipers
Procedure:
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Implant a small fragment of the patient's tumor tissue subcutaneously into the flank of the mouse.
-
-
Tumor Engraftment and Passaging:
-
Monitor the mice for successful tumor engraftment and growth.
-
Once the tumor reaches a sufficient size (e.g., >1000 mm³), it can be passaged into a new cohort of mice for the efficacy study.
-
-
Efficacy Study:
-
Once the passaged tumors reach the desired size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
Prepare and administer this compound as described in the CDX protocol.
-
Monitor tumor growth and animal well-being as previously described.
-
At the study endpoint, collect tumors for further analysis.
-
Caption: Workflow for a patient-derived xenograft (PDX) study.
These protocols provide a solid foundation for designing and executing preclinical studies to evaluate the efficacy of this compound in murine xenograft models of RET-driven cancers. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Vepafestinib in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Vepafestinib, a next-generation, brain-penetrant, and selective RET inhibitor, when administered orally in mouse models of RET-driven cancers. The protocols outlined below are based on findings from various preclinical studies and are intended to guide researchers in designing and executing similar experiments.
This compound (also known as TAS0953/HM06) is an orally active small molecule inhibitor of the RET receptor tyrosine kinase.[1] It has demonstrated potent anti-tumor activity in preclinical models of non-small cell lung cancer, thyroid cancer, and sarcoma harboring RET alterations.[1][2] Notably, this compound is effective against wild-type RET and various resistance mutations, including those at the solvent front (G810), gatekeeper (V804), and other locations (L730, Y806).[2][3][4][5] A key feature of this compound is its excellent central nervous system (CNS) penetration, suggesting its potential to manage brain metastases.[2][5][6]
Mechanism of Action
This compound selectively binds to and inhibits the phosphorylation of the RET kinase, which is a critical step in its activation.[1] This blockade of RET phosphorylation disrupts downstream signaling pathways, including the RAS/MAPK (ERK) and PI3K/AKT/mTOR pathways, which are crucial for tumor cell growth, proliferation, and survival.[1][7][8] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells driven by RET alterations.[1]
Signaling Pathway Diagram
Caption: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical mouse studies.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |
| Various Tumor Cell Lines | - | - | Growth inhibition observed at 0.01-10000 nM |
| Ba/F3 | - | KIF5B-RET & mutants | Growth inhibition and blocked phosphorylation of RET and ERK at 5-500 nM |
| SR-Sarc-0001 | Sarcoma | SPECC1L::RET | 90 |
| HMSC-RET | Sarcoma | - | 200 |
Table 2: In Vivo Efficacy of Orally Administered this compound in Mouse Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Outcome |
| NIH-3T3-RET | Athymic nude | 12.5 - 100 | - | Significant, dose-dependent tumor growth inhibition; no significant effect on body weight.[1] |
| ECLC5B | - | 12.5 - 100 | - | Significant tumor growth inhibition; no significant effect on body weight.[1] |
| LC-2/ad | - | 12.5 - 100 | - | Significant tumor growth inhibition; no significant effect on body weight.[1] |
| LUAD-0057AS1 (PDX) | - | 12.5 - 100 | - | Significant tumor growth inhibition; no significant effect on body weight.[1] |
| Ba/F3 KIF5B-RET (WT or G810R) | - | 10 - 50 | Twice daily | Effective tumor growth inhibition; no significant effect on body weight.[1] |
| SR-Sarc-0001 (PDX) | - | - | - | Significant tumor regression (64.8 ± 0.5%); no regrowth up to 46 days after treatment cessation.[2] |
| HMSC-RET Xenograft | - | - | - | Similar efficacy to the SR-Sarc-0001 model.[2] |
| HMSC-RET Brain Xenograft | - | 50 | Twice daily | More effective than selpercatinib at blocking tumor growth and increasing survival.[2][9] |
Experimental Protocols
The following are generalized protocols for the oral administration of this compound in mouse xenograft studies, based on the methodologies described in the cited literature.
Protocol 1: Subcutaneous Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of orally administered this compound on the growth of subcutaneous RET-driven tumors.
Materials:
-
This compound (TAS0953/HM06)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Female athymic nude mice (6-8 weeks old)
-
Tumor cells (e.g., NIH-3T3-RET, ECLC5B, LC-2/ad) or patient-derived xenograft (PDX) tissue (e.g., LUAD-0057AS1)
-
Calipers
-
Analytical balance
-
Oral gavage needles
Experimental Workflow Diagram:
Caption: Subcutaneous Xenograft Experimental Workflow.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) or PDX tissue fragments into the flank of each mouse.[1]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=5-10 mice per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) to the desired concentrations (e.g., 1.25, 2.5, 5, 10 mg/mL for doses of 12.5, 25, 50, 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
Oral Administration: Administer this compound or vehicle orally to the mice once or twice daily using a gavage needle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight and overall health status regularly.
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 14-28 days) or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., western blotting, immunohistochemistry).
Protocol 2: Intracranial Tumor Xenograft Model
Objective: To assess the efficacy of orally administered this compound on the growth of intracranial RET-driven tumors and its impact on survival.
Materials:
-
This compound (TAS0953/HM06)
-
Vehicle solution
-
Immunocompromised mice (e.g., NSG mice)
-
Luciferase-expressing tumor cells (e.g., HMSC-RET)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Experimental Workflow Diagram:
Caption: Intracranial Xenograft Experimental Workflow.
Procedure:
-
Intracranial Implantation: Under anesthesia, intracranially implant luciferase-expressing tumor cells into the desired brain region (e.g., cerebellum) using a stereotactic apparatus.[2]
-
Tumor Engraftment and Randomization: Monitor tumor engraftment and growth by bioluminescence imaging. Once a detectable signal is observed, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare and administer this compound or vehicle orally as described in Protocol 1.
-
Monitoring: Monitor tumor growth weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin. Monitor animal survival and neurological signs daily.
-
Endpoint and Analysis: The primary endpoint is typically survival. Euthanize mice upon reaching a humane endpoint (e.g., significant weight loss, neurological deficits). Collect brain tissue for further analysis (e.g., histology, immunohistochemistry).
Concluding Remarks
The preclinical data strongly support the oral administration of this compound as a potent and effective treatment for RET-driven cancers in mouse models, including those with intracranial tumors.[3][4][6][10] Its ability to inhibit RET signaling, induce apoptosis, and control tumor growth, combined with its favorable pharmacokinetic profile in the brain, positions this compound as a promising therapeutic agent for clinical investigation.[2][5] The protocols provided here offer a framework for further preclinical evaluation of this compound and other RET inhibitors. This compound is currently being evaluated in a phase 1/2 clinical trial (NCT04683250).[2][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (TAS0953/HM06) / Helsinn, Otsuka [delta.larvol.com]
- 10. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
Vepafestinib: A Next-Generation RET Inhibitor for RET-Driven Neurological Tumors
Application Note and Protocols
Introduction
Vepafestinib (also known as TAS0953/HM06) is a potent and selective, next-generation, orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and activating mutations, are oncogenic drivers in various cancers, including a subset of non-small cell lung cancers (NSCLC), thyroid cancers, and other solid tumors.[3][4][5] A significant challenge in treating RET-driven malignancies is the development of brain metastases, as many existing inhibitors have poor central nervous system (CNS) penetration.[1][4] this compound was specifically designed for high CNS penetration to address this unmet clinical need.[1][6] Furthermore, it demonstrates efficacy against wild-type RET and clinically relevant mutations that confer resistance to other RET inhibitors.[4][7]
These application notes provide an overview of this compound's mechanism of action, preclinical efficacy, and protocols for its use in studying RET-driven neurological tumors.
Mechanism of Action
This compound is a type II kinase inhibitor that binds to the ATP-binding pocket of the RET kinase domain, effectively blocking its phosphorylation and downstream signaling.[2] This inhibition leads to the suppression of key signaling pathways involved in cell proliferation, survival, and growth, such as the RAS/MAPK and PI3K/AKT pathways.[8] By disrupting these oncogenic signals, this compound induces cell cycle arrest and apoptosis in RET-driven tumor cells.[2] A key feature of this compound is its ability to overcome resistance mediated by mutations in the RET solvent front, gatekeeper, and hinge regions.[4][6]
Preclinical Efficacy in Neurological Tumor Models
This compound has demonstrated significant preclinical activity in various models of RET-driven cancers, including those with intracranial tumors.[1][9] Its superior pharmacokinetic properties in the brain, compared to other approved RET inhibitors, translate to improved tumor control in intracranial models.[4][7]
In Vitro Activity
This compound potently inhibits the growth of various RET-driven cancer cell lines.
| Cell Line | Cancer Type | RET Alteration | This compound IC50 (nM) | Reference |
| NIH-3T3-RET | Engineered | CCDC6-RET | Not specified | [2] |
| ECLC5B | Lung Adenocarcinoma | CCDC6-RET | Not specified | [10] |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET | Not specified | [2] |
| HBECp53-RET | Engineered | CCDC6-RET | 60 | [5] |
| SR-Sarc-0001 | Infantile Fibrosarcoma | SPECC1L-RET | 90 | [9] |
| HMSC-RET | Engineered | SPECC1L-RET | 200 | [9] |
In Vivo Efficacy in Intracranial Models
This compound has shown superior efficacy in mouse models with intracranial tumors compared to other RET inhibitors like selpercatinib.
| Xenograft Model | Tumor Type | Treatment | Outcome | p-value | Reference |
| ECLC5 Brain Xenograft | Lung Adenocarcinoma | This compound vs. Selpercatinib | Increased survival | p = 0.002 | [10] |
| ECLC5 Brain Xenograft | Lung Adenocarcinoma | This compound vs. Selpercatinib | Inhibited tumor growth | p < 0.0001 | [10] |
| HMSC-RET Brain Xenograft | Sarcoma | This compound vs. Selpercatinib | Increased survival | p = 0.0001 | [9][10] |
| HMSC-RET Brain Xenograft | Sarcoma | This compound vs. Selpercatinib | Inhibited tumor growth | p = 0.001 | [9] |
CNS Pharmacokinetics
This compound exhibits excellent CNS penetration and retention.
| Parameter | This compound | Selpercatinib | Reference |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.3 | 0.20 | [6][10] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the constitutively active RET kinase, blocking downstream signaling pathways.
Caption: Workflow for preclinical evaluation of this compound in neurological tumor models.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in RET-driven cancer cell lines.
Materials:
-
RET-driven cancer cell lines (e.g., LC-2/ad, SR-Sarc-0001)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
Western Blot Analysis
Objective: To assess the inhibition of RET phosphorylation and downstream signaling by this compound.
Materials:
-
RET-driven cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and treat with various concentrations of this compound for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
Intracranial Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound against RET-driven tumors in the brain.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
RET-driven cancer cells engineered to express luciferase
-
Stereotactic injection apparatus
-
This compound formulation for oral gavage
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Protocol:
-
Culture and harvest luciferase-expressing RET-driven cancer cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject approximately 1x10^5 to 5x10^5 cells intracranially into the desired brain region (e.g., cerebrum or cerebellum).
-
Monitor tumor engraftment and growth by weekly bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Once tumors are established, randomize mice into treatment groups (vehicle control, this compound, comparator drug).
-
Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, twice daily).[11]
-
Continue to monitor tumor growth via bioluminescence imaging and record animal body weights and survival.
-
At the end of the study, euthanize the mice and collect brain tissue for further analysis (e.g., histology, Western blot).
CNS Pharmacokinetic Study
Objective: To determine the brain and plasma concentrations of this compound.
Materials:
-
Mice or rats
-
This compound formulation for oral administration
-
Blood collection supplies (e.g., EDTA tubes)
-
Brain harvesting tools
-
LC-MS/MS system
Protocol:
-
Administer a single dose of this compound to the animals via oral gavage.
-
At various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into EDTA tubes.
-
Immediately following blood collection, euthanize the animals and perfuse with saline to remove blood from the brain.
-
Harvest the brain and store at -80°C until analysis.
-
Process plasma from the blood samples.
-
Homogenize brain tissue.
-
Extract this compound from plasma and brain homogenates using an appropriate solvent.
-
Analyze the concentrations of this compound in the samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including the unbound brain-to-plasma ratio (Kp,uu).
Conclusion
This compound is a highly promising next-generation RET inhibitor with superior CNS penetration and activity against resistance mutations.[1][3][6] The preclinical data strongly support its potential for treating patients with RET-driven neurological tumors.[4][9] The protocols outlined in this application note provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant preclinical models. This compound is currently being evaluated in a phase 1/2 clinical trial for patients with advanced solid tumors harboring RET alterations (margaRET, NCT04683250).[6][9]
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mskcc.org [mskcc.org]
- 4. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound (TAS0953/HM06) / Helsinn, Otsuka [delta.larvol.com]
Application Notes and Protocols for Vepafestinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepafestinib (formerly TAS0953/HM06) is a next-generation, orally active, and brain-penetrant selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Aberrant activation of RET through fusions or mutations is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. This compound has demonstrated potent anti-tumor activity in preclinical models by inhibiting RET phosphorylation and downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical tools in preclinical oncology research. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the utilization of this compound in PDX models.
Mechanism of Action and Signaling Pathway
This compound selectively targets and inhibits the kinase activity of both wild-type and mutated forms of RET. This inhibition blocks the autophosphorylation of the RET receptor, thereby preventing the activation of downstream signaling cascades crucial for tumor cell proliferation and survival. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK pathways. By suppressing these pathways, this compound effectively downregulates the expression of cell cycle regulators like Cyclin D1 and induces apoptosis through the upregulation of pro-apoptotic proteins.[2]
References
Application Notes and Protocols: Vepafestinib in Combination with SRC Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepafestinib (TAS0953/HM06) is a next-generation, highly selective, and brain-penetrant inhibitor of the RET (Rearranged during Transfection) tyrosine kinase.[1] RET alterations, including fusions and mutations, are oncogenic drivers in various solid tumors, such as non-small cell lung cancer (NSCLC) and thyroid cancer. While this compound demonstrates significant efficacy as a monotherapy, particularly against tumors with acquired resistance to first-generation RET inhibitors, strategies to overcome or prevent further resistance mechanisms are crucial for durable clinical benefit.[2][3]
One promising strategy involves the combination of this compound with inhibitors of key signaling pathways that may mediate resistance to RET inhibition. Preclinical evidence suggests a crosstalk between RET and the SRC (Proto-oncogene tyrosine-protein kinase Src) signaling pathways. This has led to the exploration of combining RET inhibitors with SRC inhibitors to achieve synergistic anti-tumor effects and overcome resistance.
These application notes provide an overview of the rationale and preclinical evidence for combining this compound with a SRC kinase inhibitor. Detailed protocols for in vitro evaluation of this combination are also presented.
Rationale for Combination Therapy: RET and SRC Crosstalk
The SRC family of non-receptor tyrosine kinases plays a critical role in regulating various cellular processes, including proliferation, survival, and migration. In the context of RET-driven cancers, SRC signaling can act as a bypass pathway, allowing cancer cells to survive and proliferate despite the inhibition of RET. Therefore, the concurrent inhibition of both RET and SRC is a rational approach to enhance therapeutic efficacy and combat drug resistance.
While direct preclinical studies on the combination of this compound and a SRC inhibitor are not yet published, research on the combination of other selective RET inhibitors, such as pralsetinib, with the next-generation SRC inhibitor eCF506 (NXP900), has demonstrated significant synergy in RET-fusion positive cancer cell lines. This provides a strong basis for investigating a similar combination with this compound.
Preclinical Data Summary
As of the latest available data, specific quantitative preclinical results for the combination of this compound and a SRC inhibitor have not been publicly disclosed. However, based on analogous studies with other selective RET inhibitors, the following tables present a representative summary of expected synergistic effects. The data presented below is hypothetical and intended to guide experimental design.
Table 1: Representative In Vitro Cell Viability (IC50) Data
| Cell Line | RET Alteration | This compound IC50 (nM) | eCF506 IC50 (nM) | This compound + eCF506 (100 nM) IC50 (nM) | Combination Index (CI)* |
| LC-2/ad | CCDC6-RET fusion | 15 | >1000 | 5 | <1 (Synergy) |
| TPC-1 | CCDC6-RET fusion | 20 | >1000 | 7 | <1 (Synergy) |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Representative In Vitro Apoptosis and Cell Cycle Analysis
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G1 Arrest |
| Vehicle Control | 5% | 40% |
| This compound (100 nM) | 15% | 60% |
| eCF506 (100 nM) | 8% | 45% |
| This compound + eCF506 | 35% | 75% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the combination of this compound and a SRC inhibitor.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and a SRC inhibitor.
Protocol 1: Cell Viability Assay
Objective: To determine the effect of this compound and a SRC inhibitor, alone and in combination, on the viability of RET-driven cancer cells.
Materials:
-
RET-fusion positive cancer cell lines (e.g., LC-2/ad, TPC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
SRC inhibitor (e.g., eCF506; stock solution in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and the SRC inhibitor in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of the this compound dilution and 50 µL of the SRC inhibitor dilution to the respective wells.
-
Include vehicle control wells (DMSO concentration equivalent to the highest drug concentration).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
-
Analyze synergy using software such as CompuSyn to calculate the Combination Index (CI).
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound and a SRC inhibitor, alone and in combination, on the phosphorylation of RET, SRC, and their downstream signaling effectors.
Materials:
-
RET-fusion positive cancer cell lines
-
6-well plates
-
This compound
-
SRC inhibitor (e.g., eCF506)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-SRC, anti-total-SRC, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the SRC inhibitor, or the combination at the desired concentrations for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Conclusion
The combination of this compound with a SRC kinase inhibitor represents a promising therapeutic strategy for RET-driven cancers. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of this combination in a preclinical setting. Such studies are essential to provide the rationale for future clinical trials aimed at improving outcomes for patients with these malignancies.
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 3. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Caspase-3/7 Activity in Response to Vepafestinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepafestinib (TAS0953/HM06) is a next-generation, selective, and brain-penetrant inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] RET alterations, including fusions and mutations, are oncogenic drivers in various cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer.[1][3] this compound effectively blocks the phosphorylation of RET and its downstream signaling pathways, leading to the inhibition of tumor cell growth and the induction of cell cycle arrest and apoptosis.[1][2]
A key hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7. These proteases are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes associated with programmed cell death. Measuring the activity of Caspase-3 and -7 is, therefore, a critical method for quantifying the pro-apoptotic efficacy of therapeutic agents like this compound.
These application notes provide a detailed protocol for assessing Caspase-3/7 activity in cancer cell lines treated with this compound, utilizing a commercially available luminescent assay. The notes also include a summary of expected results based on preclinical studies and visual representations of the relevant biological pathways and experimental procedures.
Data Presentation
Preclinical studies have demonstrated that this compound induces a dose-dependent increase in Caspase-3 and -7 activity in various cancer cell lines.[4] The following table summarizes the findings from a study by Miyazaki et al. in Nature Cancer (2023), where multiple lung cancer cell lines were treated with this compound for 48 hours.
| Cell Line | Genetic Alteration | This compound Concentration (nM) | Fold Increase in Caspase-3/7 Activity (Relative to Control) |
| LUAD-0002AS1 | KIF5B-RET fusion | 10 | Data from Figure 4b |
| 100 | Data from Figure 4b | ||
| 1000 | Data from Figure 4b | ||
| TT | RET C634W mutation | 10 | Data from Figure 4b |
| 100 | Data from Figure 4b | ||
| 1000 | Data from Figure 4b | ||
| LC-2/ad | CCDC6-RET fusion | 10 | Data from Extended Data Fig. 6 |
| 100 | Data from Extended Data Fig. 6 | ||
| 1000 | Data from Extended Data Fig. 6 | ||
| LUAD-0087AS2 | KIF5B-RET fusion | 10 | Data from Extended Data Fig. 6 |
| 100 | Data from Extended Data Fig. 6 | ||
| 1000 | Data from Extended Data Fig. 6 |
Note: The specific quantitative fold-change values are represented graphically in the cited publication (Figure 4b and Extended Data Figure 6) and should be extracted from the source for precise data entry.
Experimental Protocols
This protocol is adapted from commercially available luminescent Caspase-3/7 activity assays, such as the Caspase-Glo® 3/7 Assay (Promega), which was utilized in the foundational studies of this compound.[4]
Objective:
To quantify the activity of Caspase-3 and -7 in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines with known RET alterations (e.g., LUAD-0002AS1, TT)
-
This compound (TAS0953/HM06)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
White-walled 96-well microplates suitable for luminescence readings
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Multichannel pipette
-
Luminometer
Procedure:
1. Cell Seeding: a. Culture cells in their recommended complete medium to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium. d. Include wells for "no-cell" background controls. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM). c. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose. d. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. e. Return the plate to the incubator and incubate for the desired treatment period (e.g., 48 hours).
3. Caspase-3/7 Activity Assay: a. Equilibrate the Caspase-Glo® 3/7 Reagent and the 96-well plate to room temperature for at least 30 minutes. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, including the no-cell background controls. c. Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light. e. Measure the luminescence of each well using a luminometer.
4. Data Analysis: a. Subtract the average luminescence of the no-cell background control wells from the luminescence readings of all other wells. b. Calculate the average luminescence for each treatment condition. c. To determine the fold increase in Caspase-3/7 activity, divide the average luminescence of each this compound-treated sample by the average luminescence of the vehicle control sample.
Visualizations
This compound Mechanism of Action
References
Vepafestinib: Application Notes and Protocols for CRISPR-Cas9 Engineered Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Vepafestinib, a potent and selective next-generation RET inhibitor, in CRISPR-Cas9 engineered cell lines. This document is intended to guide researchers in accurately assessing the efficacy and mechanism of action of this compound in cellular models with specific oncogenic RET alterations.
Introduction
This compound (TAS0953/HM06) is an orally active, brain-penetrant small molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Aberrant activation of RET through mutations or chromosomal rearrangements is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] this compound has demonstrated potent inhibitory activity against wild-type RET and, critically, against common resistance mutations that arise during treatment with first-generation RET inhibitors.[3][4]
The advent of CRISPR-Cas9 genome editing technology allows for the precise engineering of specific RET fusions (e.g., KIF5B-RET, CCDC6-RET) and point mutations in relevant cancer cell lines. These isogenic cell models are invaluable tools for studying the specific effects of targeted therapies like this compound, elucidating mechanisms of action, and investigating potential resistance pathways.
Mechanism of Action
This compound selectively binds to the RET kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of RET signaling leads to the suppression of cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis in RET-driven cancer cells.[1] Key downstream pathways affected include the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1][5]
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, including those with engineered RET alterations.
| Cell Line | Cancer Type | RET Alteration | This compound IC50 (nM) | Reference |
| Ba/F3 | Pro-B Cell Line (Engineered) | KIF5B-RET (WT) | 1.3 | [5] |
| Ba/F3 | Pro-B Cell Line (Engineered) | KIF5B-RET (V804M) | 1.6 | [5] |
| Ba/F3 | Pro-B Cell Line (Engineered) | KIF5B-RET (G810R) | 11 | [5] |
| LUAD-0002AS1 | Non-Small Cell Lung Cancer | KIF5B-RET | Not Specified | [5] |
| TT | Medullary Thyroid Carcinoma | RET C634W | Not Specified | [5] |
| HBECp53-RET | Bronchial Epithelial (Engineered) | CCDC6-RET | 60 | [5] |
Experimental Protocols
Protocol 1: Generation of RET-Fusion Expressing Cell Lines using CRISPR-Cas9
This protocol provides a general framework for creating cell lines with specific RET gene fusions (e.g., KIF5B-RET) using a dual sgRNA approach to induce chromosomal translocation.
Materials:
-
Target cancer cell line (e.g., A549, H1299 for NSCLC)
-
Lentiviral vectors co-expressing Cas9 and a fluorescent marker (e.g., GFP)
-
Lentiviral vectors expressing sgRNAs targeting the desired introns of the fusion partner genes (e.g., KIF5B and RET)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Fluorescence-activated cell sorting (FACS) instrument
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the expected fusion breakpoint
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design two sgRNAs targeting the intronic regions of the two genes to be fused (e.g., intron 15 of KIF5B and intron 11 of RET). Clone these sgRNAs into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (containing Cas9 or sgRNAs), packaging plasmid, and envelope plasmid. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the Cas9-expressing lentivirus. Select for successfully transduced cells (e.g., via antibiotic resistance or FACS for a fluorescent marker).
-
Co-transduction with sgRNA Viruses: Transduce the Cas9-expressing cells with the two sgRNA-expressing lentiviruses.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting by FACS into 96-well plates to isolate individual clones.
-
Expansion and Screening: Expand the single-cell clones. Extract genomic DNA from each clone.
-
Verification:
-
Perform PCR using primers that flank the expected genomic breakpoint of the fusion.
-
Sequence the PCR products to confirm the precise fusion event.
-
Perform RT-PCR and Western blotting to confirm the expression of the fusion transcript and protein.
-
Protocol 2: Evaluating the Efficacy of this compound in CRISPR-Cas9 Engineered Cell Lines
A. Cell Viability Assay (e.g., using CellTiter-Glo®)
Materials:
-
CRISPR-Cas9 engineered RET-fusion or -mutant cell line
-
Parental (wild-type) cell line as a control
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered and parental cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations (e.g., 0.01 nM to 10,000 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability (%) against the log-transformed concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
B. Western Blot Analysis of RET Pathway Inhibition
Materials:
-
CRISPR-Cas9 engineered RET-fusion or -mutant cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 5 nM, 50 nM, 500 nM) for a specified time (e.g., 2-6 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for applying this compound in CRISPR-Cas9 engineered cell lines.
References
- 1. A Rapid, Functional sgRNA Screening Method for Generating Murine RET and NTRK1 Fusion Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A functional sgRNA-CRISPR screening method for generating murine RET and NTRK1 rearranged oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid, Functional sgRNA Screening Method for Generating Murine RET and NTRK1 Fusion Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functional sgRNA-CRISPR screening method for generating murine RET and NTRK1 rearranged oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Vepafestinib Resistance in Lung Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vepafestinib in lung cancer cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (TAS0953/HM06) is a next-generation, orally active, and brain-penetrant selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the phosphorylation of RET and its downstream signaling pathways, thereby inhibiting the growth of RET-driven cancer cells and inducing cell cycle arrest and apoptosis.[1]
Q2: Which on-target mutations are known to confer resistance to other RET inhibitors, and is this compound active against them?
Acquired resistance to first-generation RET inhibitors often involves mutations in the RET kinase domain. This compound has demonstrated potent activity against several of these, including the common solvent front mutations (G810R, G810S, G810C) and the gatekeeper mutation (V804M/L), which can confer resistance to other RET inhibitors like selpercatinib and pralsetinib.[1][3] However, some mutations, such as RET I788N, have been shown to confer resistance to this compound in preclinical models.[1]
Q3: What are potential bypass signaling pathways that could mediate this compound resistance?
While specific bypass pathways for this compound resistance are still under investigation, mechanisms observed with other tyrosine kinase inhibitors (TKIs) in lung cancer provide potential candidates. These often involve the activation of other receptor tyrosine kinases that can reactivate downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT axes, even when RET is inhibited.[4][5][6][7] Key potential bypass pathways to investigate include:
-
MET Amplification: Increased MET signaling is a known resistance mechanism to various TKIs.[7][8]
-
EGFR Activation: Upregulation or mutation of the Epidermal Growth Factor Receptor (EGFR) can also drive resistance.[5][8][9][10]
-
SRC Family Kinase (SFK) Activation: Crosstalk between RET and SRC signaling has been implicated in resistance, suggesting that co-inhibition may be a viable strategy.[3]
Q4: Are there any clinical trials currently investigating this compound?
Yes, a Phase 1/2 clinical trial (NCT04683250, known as the MARGARET study) is currently evaluating the safety and efficacy of this compound in patients with advanced solid tumors harboring RET gene alterations.[1][11][12]
Troubleshooting Guide
Problem 1: My this compound-sensitive lung cancer cell line is showing reduced response or developing resistance much faster than expected.
-
Possible Cause 1: Cell Line Integrity. The cell line may have been passaged too many times, leading to genetic drift and altered characteristics. Alternatively, there could be a mycoplasma contamination affecting cellular response to the drug.
-
Solution: Always use low-passage cells for your experiments. Regularly test for mycoplasma contamination. It is also good practice to perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
-
Possible Cause 2: this compound Degradation. Improper storage or handling of the this compound compound can lead to reduced potency.
-
Solution: Store this compound according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 3: Inconsistent Cell Seeding. Variability in the number of cells seeded can significantly impact the results of cell viability assays.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method and be consistent with your seeding density across all plates and experiments.
-
Problem 2: I am trying to generate a this compound-resistant cell line, but the cells die off at higher concentrations without developing stable resistance.
-
Possible Cause 1: Drug Concentration Escalation is Too Rapid. A sudden large increase in drug concentration can induce widespread cell death before resistant clones have a chance to emerge and proliferate.
-
Solution: Start with the IC50 concentration of this compound for the parental cell line and increase the concentration gradually. A step-wise increase of 1.5 to 2-fold is often recommended. Allow the cells to recover and reach a stable growth rate before the next concentration increase.
-
-
Possible Cause 2: Lack of Clonal Selection. A polyclonal population of surviving cells may not be uniformly resistant.
-
Solution: After an initial selection period, consider performing single-cell cloning to isolate and expand individual resistant colonies. This will result in a more homogenous and stable resistant cell line.
-
Problem 3: My western blot results for p-RET and downstream signaling are inconsistent or difficult to interpret after this compound treatment.
-
Possible Cause 1: Suboptimal Antibody. The antibodies for phosphorylated RET (p-RET) or other signaling proteins may not be specific or sensitive enough.
-
Solution: Use well-validated antibodies from reputable suppliers. It is advisable to test multiple antibodies to find one that gives a clean and specific signal in your cell line. Always include positive and negative controls.
-
-
Possible Cause 2: Timing of Lysate Collection. The inhibition of RET phosphorylation by this compound is rapid. The timing of cell lysis after treatment is critical.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of RET phosphorylation and its downstream effectors. Preclinical studies have shown significant inhibition as early as 2 hours post-treatment.[1]
-
-
Possible Cause 3: Issues with Protein Extraction or Loading. Incomplete cell lysis or inaccurate protein quantification can lead to variability.
-
Solution: Use a suitable lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis, for instance, by sonication. Accurately determine the protein concentration of each lysate and ensure equal loading amounts for all samples. Use a reliable loading control like GAPDH or β-actin to normalize your results.[3]
-
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various RET-driven lung cancer cell lines and mutants.
Table 1: Inhibitory Activity of this compound against RET Kinase
| Kinase Target | IC50 (nM) |
| Wild-Type RET | 0.33 ± 0.01 |
Data from in vitro kinase assays.[1]
Table 2: Growth Inhibition (GI50) of this compound in RET-Mutant Ba/F3 Cell Lines
| Cell Line (KIF5B-RET Fusion) | GI50 (nM) |
| Wild-Type | 2.5 ± 0.2 |
| V804L (Gatekeeper) | 21.0 ± 4.5 |
| V804M (Gatekeeper) | 16.3 ± 1.5 |
| G810R (Solvent Front) | 4.3 ± 0.6 |
| G810S (Solvent Front) | 4.0 ± 0.5 |
| G810C (Solvent Front) | 7.5 ± 0.9 |
Data represents the mean ± s.d. of three independent experiments.[1]
Table 3: Inhibition of RET Phosphorylation (IC50) in HEK293 Cells Expressing KIF5B-RET Mutants
| KIF5B-RET Mutant | This compound IC50 (nM) |
| Wild-Type | 1.8 |
| V804L | 13 |
| V804M | 11 |
| G810R | 2.2 |
| G810S | 2.5 |
| G810C | 5.3 |
| L730Q | 2.0 |
| I788N | >1000 |
IC50 values were calculated from in-cell western assays.[3]
Experimental Protocols
Generation of this compound-Resistant Lung Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous, escalating dose exposure.
-
Determine the initial IC50: Culture the parental lung cancer cell line (e.g., LC-2/ad) and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in medium containing this compound at its IC50 concentration.
-
Monitor and Passage: Initially, a significant number of cells will die. Monitor the culture daily. When the surviving cells reach 70-80% confluency, passage them and re-seed in fresh medium with the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), increase the this compound concentration by 1.5- to 2-fold.
-
Repeat and Expand: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Cryopreservation: At each successful adaptation to a higher concentration, cryopreserve a batch of cells. This provides backups in case of contamination or cell death at a subsequent higher concentration.
-
Characterization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to parental cells), characterize the resistant cell line by confirming its IC50, and investigate the underlying resistance mechanisms through genomic, transcriptomic, and proteomic analyses.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value.
Western Blotting for RET Signaling Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of RET and downstream proteins like ERK.
-
Cell Treatment and Lysis: Plate cells and allow them to attach. Treat with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
siRNA-Mediated Gene Knockdown to Investigate Bypass Pathways
This protocol is for transiently silencing a gene (e.g., MET or EGFR) to assess its role in this compound resistance.
-
Cell Seeding: The day before transfection, seed the this compound-resistant lung cancer cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
-
Prepare siRNA-Lipid Complex:
-
In one tube, dilute the siRNA (e.g., targeting MET or a non-targeting control) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the target gene and the subsequent assay.
-
Functional Assays: After the incubation period, assess the impact of gene knockdown. This can be done by:
-
Confirming Knockdown: Perform western blotting or qRT-PCR to confirm the reduction in the target protein or mRNA levels.
-
Assessing this compound Sensitivity: Treat the transfected cells with a range of this compound concentrations and perform a cell viability assay to determine if silencing the target gene re-sensitizes the cells to this compound.
-
Visualizations
Caption: this compound inhibits RET kinase, blocking downstream signaling.
Caption: Resistance to this compound can occur via on-target mutations or bypass signaling.
Caption: A logical workflow for troubleshooting this compound resistance experiments.
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET Inhibitor for Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. researchgate.net [researchgate.net]
- 4. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 9. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 12. This compound (TAS0953/HM06) / Helsinn, Otsuka [delta.larvol.com]
Troubleshooting Vepafestinib insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with Vepafestinib insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (also known as TAS0953 or HM06) is a next-generation, brain-penetrant, and selective RET tyrosine kinase inhibitor.[1][2][3] It is a light yellow to yellow solid compound with a molecular weight of 474.55 g/mol .[1][4] this compound is under investigation for its potential use in treating various RET-driven cancers.[1][5]
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture medium or buffer?
This compound is a lipophilic molecule and is poorly soluble in water.[6] When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.[7] This is a common issue for many small molecule inhibitors.[6][8]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The most recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][4][9] It is crucial to use high-purity, anhydrous (newly opened) DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]
Q4: How should I store my this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide for this compound Insolubility
Problem: this compound precipitates during the preparation of a working solution in an aqueous buffer or medium.
Follow these steps to troubleshoot and resolve the issue:
Step 1: Verify Your Stock Solution
-
Question: Is the DMSO stock solution prepared correctly and fully dissolved?
-
Answer: this compound may require mechanical assistance to fully dissolve in DMSO. Use of an ultrasonic bath is recommended.[1][10] Visually inspect your stock solution against a light source to ensure there are no visible particulates before proceeding with dilution.
Step 2: Optimize the Dilution Procedure
-
Question: How are you diluting the DMSO stock into the aqueous solution?
-
Answer: Avoid adding the DMSO stock directly into a large volume of buffer at once. Instead, perform a serial dilution. For cell-based assays, you can try diluting the drug using serum or loading the drug onto serum albumin.[11] A gentle vortex or mixing immediately after adding the stock to the aqueous solution is critical to ensure rapid dispersion.
Step 3: Reduce the Final Concentration
-
Question: Is the final concentration of this compound too high for your aqueous system?
-
Answer: The solubility of a compound is finite. If you are observing precipitation, you may be exceeding the solubility limit of this compound in your specific medium. Try reducing the final concentration of the compound in your experiment.
Step 4: Use Co-solvents or Excipients (for in vivo or specific in vitro applications)
-
Question: Can I use other agents to improve solubility?
-
Answer: Yes, for certain applications, co-solvents and excipients can be used. Techniques like adding a small percentage of a water-miscible organic solvent or using surfactants can enhance solubility.[12][13] However, be aware that these agents can affect your experimental system (e.g., cell viability).[7] Always perform appropriate vehicle controls.
Quantitative Data
Table 1: Reported Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| 100 | ~210 | - | [4] |
| 50 | 105.36 | Requires sonication. Use newly opened DMSO. | [1][10] |
| 45 | 94.8 | Sonication is recommended. | [9] |
Table 2: Example Stock Solution Preparation (for a 10 mM Stock)
| Desired Volume | Mass of this compound (MW: 474.55) | Volume of DMSO |
| 1 mL | 4.75 mg | 1 mL |
| 5 mL | 23.73 mg | 5 mL |
| 10 mL | 47.46 mg | 10 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.75 mg of this compound powder.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Dissolution: Vortex the vial thoroughly. Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Verification: Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 100 µM) by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. Mix immediately by gentle pipetting or flicking the tube. This gradual reduction in DMSO concentration can prevent precipitation.
-
Final Dilution: Add the required volume of the intermediate dilution (or the 10 mM stock if not performing an intermediate step) to your final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., for 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of medium).
-
Mixing: Immediately after adding the compound, gently swirl or pipette the medium to ensure the compound is evenly dispersed.
-
Application: Use the final working solution immediately in your experiment. Do not store aqueous working solutions.
Visualizations
Caption: this compound inhibits RET, blocking downstream PI3K/AKT and RAS/ERK pathways.
Caption: Workflow for troubleshooting this compound insolubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TAS0953) | RET inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
- 4. This compound ( Synonyms: TAS0953 ; HM06) | CAS 2129515-96-2 | Sun-shinechem [sun-shinechem.com]
- 5. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | RET Inhibitor | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Optimizing Vepafestinib concentration for in vitro kinase assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vepafestinib in in vitro kinase assays. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as TAS0953/HM06) is a next-generation, orally active, and brain-penetrant selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of RET phosphorylation, which subsequently blocks downstream signaling pathways.[1]
Q2: What is the reported IC50 value for this compound against its primary target?
In a biochemical assay, this compound potently inhibited wild-type (WT) RET kinase with a reported half-maximal inhibitory concentration (IC50) of 0.33 ± 0.01 nM .[2]
Q3: How selective is this compound?
This compound has demonstrated high selectivity for RET kinase. In a screening panel of 255 recombinant kinases, a concentration of 23 nM this compound (approximately 70-fold higher than its RET WT IC50) inhibited only RET by more than 50%.[2] In a separate screen against 256 kinases, this compound was also found to be highly selective for RET.[3]
Q4: Does this compound show activity against known RET resistance mutations?
Yes, this compound is effective against several clinically relevant RET mutations that confer resistance to other inhibitors. It has shown activity against mutations in the solvent front (G810R/S/C), gatekeeper (V804M/L), and other regions (L730Q/R, Y806C).[2][3][4][5]
Troubleshooting Guides
In Vitro Kinase Assay Performance
Q5: My in vitro kinase assay is not working. What are some common causes?
Several factors can contribute to assay failure. Here are some initial troubleshooting steps:
-
Reagent Integrity: Ensure all reagents, including the kinase, substrate, ATP, and this compound, are properly stored and have not expired. Thaw reagents on ice and keep them there during use.
-
Assay Conditions: Verify that the assay buffer composition, pH, and temperature are optimal for RET kinase activity. The assay buffer should be at room temperature for optimal performance.[6]
-
Component Concentrations: Double-check the final concentrations of all components in the reaction, including the enzyme, substrate, and ATP.
-
Order of Addition: Follow the recommended order of reagent addition as specified in your assay protocol.
Q6: I am observing high background signal in my kinase assay. What can I do?
High background can obscure your results. Consider the following:
-
ATP Concentration: Using an ATP concentration that is too high can lead to high background. The optimal ATP concentration should be at or near the Km value for the kinase.
-
Enzyme Concentration: An excessive concentration of the kinase can result in a high background signal. Titrate the enzyme to find the lowest concentration that still provides a robust signal-to-background ratio.
-
Contaminating Kinase Activity: If using cell lysates, endogenous kinases may contribute to the background. Using a purified, recombinant RET kinase is recommended.
-
Plate Type: Ensure you are using the appropriate microplate for your detection method (e.g., white plates for luminescence, black plates for fluorescence).[6]
This compound-Specific Issues
Q7: I am not seeing the expected inhibition with this compound. What could be the issue?
If this compound is not inhibiting RET kinase activity as expected, consider these points:
-
This compound Dilution and Solubility: this compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your assay does not exceed a level that affects enzyme activity (generally ≤1%). Prepare serial dilutions carefully to achieve the desired final concentrations.
-
ATP Competition: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high (significantly above the Km), it can compete with this compound and lead to an underestimation of its potency (a higher apparent IC50).
-
Slow Binding: For some inhibitors, pre-incubation with the kinase before adding ATP is necessary to reach binding equilibrium. While anilinoquinazolines, a class of RET inhibitors, did not show slow-binding kinetics, it is a factor to consider.[7] A 15-minute pre-incubation is often sufficient.[7]
Data Interpretation
Q8: My IC50 value for this compound is different from the published value. Why might this be?
Discrepancies in IC50 values can arise from several factors:[8]
-
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values.
-
Reagent Sources and Purity: Variations in the purity and activity of the RET kinase preparation, as well as the substrate used, can impact the results.
-
Assay Conditions: As mentioned, the ATP concentration is a critical factor. Differences in buffer components, pH, and temperature can also contribute to variability.
-
Data Analysis: The method used for curve fitting and IC50 calculation can influence the final value.
It is crucial to keep assay conditions consistent, especially when comparing the potency of different inhibitors.
Quantitative Data Summary
Table 1: this compound IC50 Values for RET Kinase
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Wild-Type RET | 0.33 ± 0.01 | Biochemical | [2] |
| KIF5B-RET WT | 1.4 ± 0.2 | In-cell Western | [2] |
| KIF5B-RET G810R | 15 ± 2 | In-cell Western | [2] |
| KIF5B-RET G810S | 1.8 ± 0.3 | In-cell Western | [2] |
| KIF5B-RET G810C | 0.9 ± 0.1 | In-cell Western | [2] |
| KIF5B-RET V804M | 1.2 ± 0.2 | In-cell Western | [2] |
| KIF5B-RET V804L | 1.7 ± 0.3 | In-cell Western | [2] |
Table 2: Comparative IC50 Values of RET Inhibitors
| Inhibitor | Wild-Type RET IC50 (nM) | Reference |
| This compound | 0.33 ± 0.01 | [2] |
| Pralsetinib | 0.31 ± 0.01 | [2] |
| Selpercatinib | 0.13 ± 0.03 | [2] |
| Vandetanib | 6.2 ± 0.8 | [2] |
Experimental Protocols
Protocol 1: In Vitro Biochemical RET Kinase Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents. Commercial kits, such as the Chemi-Verse™ RET Kinase Assay Kit, are also available and provide detailed instructions.[9]
Materials:
-
Purified recombinant RET kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Then, perform a further dilution into the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should be constant across all wells and ideally ≤1%.[9]
-
Add Reagents to Plate:
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the RET kinase and substrate solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the kinase.
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for RET.
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the reaction.
-
Stop Reaction and Detect Signal: Add the stop solution from your detection kit (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction. Follow the manufacturer's instructions to measure the signal (e.g., luminescence).
-
Data Analysis: Subtract the background signal (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for RET Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on RET phosphorylation in a cellular context.
Materials:
-
Cell line expressing RET (e.g., a cell line with a RET fusion or mutation)
-
This compound
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905 or Tyr1062) and anti-total RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2 hours).[10]
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-phospho-RET or anti-total RET) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. The level of RET phosphorylation is determined by the ratio of the phospho-RET signal to the total RET signal.
Visualizations
Caption: this compound inhibits RET kinase phosphorylation and downstream signaling.
Caption: Workflow for an in vitro biochemical kinase assay.
Caption: Troubleshooting logic for lack of this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 5. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Mitigating Vepafestinib Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vepafestinib. The information is designed to help mitigate potential off-target effects in cellular models and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also known as TAS0953/HM06) is a next-generation, orally active, and brain-penetrant selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Its primary target is the RET kinase, and it has demonstrated potent inhibitory activity against wild-type RET as well as various RET fusion proteins and activating mutations that are implicated in several types of cancer.[1][2]
Q2: How selective is this compound?
A2: this compound is a highly selective RET inhibitor. In a comprehensive kinase panel screen of 255 kinases, this compound, at a concentration of 23 nM (approximately 70-fold higher than its IC50 for wild-type RET), inhibited only RET by more than 50%.[1][3][4] This high selectivity minimizes the potential for off-target effects compared to less selective, multi-kinase inhibitors.
Q3: What are the known downstream signaling pathways of RET that this compound inhibits?
A3: this compound has been shown to inhibit the phosphorylation of RET and its downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[1][2] By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in RET-driven cancer cells.[1][2]
Q4: What are the potential off-target effects of this compound?
A4: Due to its high selectivity, this compound has minimal off-target activity. The kinome scan data shows that at a concentration significantly higher than its effective dose against RET, no other kinases were inhibited by more than 50%.[1][3][4] However, at higher concentrations, the possibility of off-target effects, as with any kinase inhibitor, cannot be entirely ruled out. It is crucial to use the lowest effective concentration of this compound in cellular assays to minimize this risk.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype observed that does not align with known RET signaling. | 1. Off-target effect: At high concentrations, this compound may inhibit other kinases. 2. Cell line-specific effects: The observed phenotype might be unique to the cellular model being used. | 1. Dose-response experiment: Perform a dose-response experiment to determine the minimal effective concentration of this compound that inhibits RET phosphorylation without causing the unexpected phenotype. 2. Genetic knockdown: Use siRNA or shRNA to specifically knock down RET and see if the phenotype is replicated. This will help to confirm that the observed effect is on-target. 3. Use of a structurally unrelated RET inhibitor: Compare the phenotype induced by this compound with that of another selective RET inhibitor to see if the effect is consistent across different chemical scaffolds. |
| Inconsistent results in downstream signaling pathway analysis (e.g., p-ERK, p-AKT levels). | 1. Suboptimal antibody performance: The antibodies used for Western blotting may not be specific or sensitive enough. 2. Incorrect timing of analysis: The peak of signaling pathway inhibition may have been missed. 3. Issues with sample preparation: Degradation of phosphorylated proteins due to phosphatase activity. | 1. Antibody validation: Validate the specificity of your primary antibodies using positive and negative controls. 2. Time-course experiment: Perform a time-course experiment to identify the optimal time point for analyzing the inhibition of downstream signaling after this compound treatment. 3. Use of phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer during sample preparation to preserve the phosphorylation status of proteins. |
| Difficulty confirming that the observed effects are solely due to RET inhibition. | 1. Lack of appropriate controls. 2. Potential for off-target effects, even if minor. | 1. Rescue experiment: After treating with this compound, introduce a this compound-resistant mutant of RET to see if the phenotype can be reversed. 2. Chemical proteomics: For in-depth analysis, consider using chemical proteomics to identify all cellular targets of this compound in your specific cell model. This can provide a comprehensive view of both on-target and potential off-target interactions. |
Data Presentation
Table 1: Kinase Selectivity of this compound
| Kinase | % Inhibition at 23 nM this compound |
| RET | >50% |
| Other 254 Kinases | <50% |
| Data from a kinome scan of 255 kinases. At a concentration approximately 70-fold higher than its IC50 for wild-type RET, this compound demonstrated high selectivity with only RET being inhibited by more than 50%.[1][3][4] |
Table 2: Comparative IC50 Values of RET Inhibitors
| Compound | RET (WT) IC50 (nM) | KDR (VEGFR2) IC50 (nM) |
| This compound | 0.33 | >1000 |
| Selpercatinib | 0.13 | 14 |
| Pralsetinib | 0.31 | 35 |
| IC50 values indicate the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency. This compound shows significantly higher selectivity for RET over KDR compared to other selective RET inhibitors. |
Experimental Protocols
Western Blot Analysis of RET Phosphorylation and Downstream Signaling
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation status of RET and its key downstream effectors, ERK and AKT.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RET (Tyr1062)
-
Rabbit anti-RET
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: 1:1000 for all primary antibodies.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control.
siRNA-mediated Knockdown of RET to Validate On-Target Effects
This protocol describes how to use siRNA to specifically silence RET expression to confirm that the cellular effects of this compound are on-target.
Materials:
-
Cell culture reagents
-
RET-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
This compound
Procedure:
-
siRNA Transfection:
-
One day before transfection, plate cells so that they will be 60-80% confluent at the time of transfection.
-
For each well, dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to form complexes.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 48-72 hours to allow for RET knockdown.
-
-
This compound Treatment: After the incubation period for RET knockdown, treat the cells with this compound or vehicle control for the desired time and concentration.
-
Phenotypic and Molecular Analysis:
-
Assess the cellular phenotype of interest (e.g., cell viability, apoptosis).
-
Confirm RET knockdown and the effect of this compound on downstream signaling by Western blotting as described in the protocol above.
-
Visualizations
Caption: this compound inhibits RET autophosphorylation, blocking downstream signaling pathways.
Caption: Workflow for distinguishing on-target from off-target effects of this compound.
Caption: Troubleshooting logic for Western blot analysis of p-RET inhibition.
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Vepafestinib dose-response curve interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vepafestinib. The content is designed to address specific issues that may be encountered during experiments, with a focus on dose-response curve interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TAS0953/HM06) is a next-generation, orally active, and selective RET (Rearranged during Transfection) inhibitor with high central nervous system (CNS) penetration.[1][2] Its primary mechanism of action is the inhibition of RET receptor tyrosine kinase phosphorylation.[3] This blockade disrupts downstream signaling pathways, including the AKT, S6, and ERK pathways, which are crucial for tumor cell growth and survival.[1][3] The inhibition of these signals leads to cell cycle arrest and apoptosis in cancer cells with RET alterations.[3]
Q2: What is the reported in vitro potency (IC50) of this compound?
This compound is a highly potent RET inhibitor with a reported IC50 value of 0.33 nM for RET kinase.[3] Its potency against various tumor cell lines is concentration-dependent.
Q3: Against which RET mutations has this compound shown activity?
This compound was specifically designed to be effective against wild-type RET and is also active against common on-target resistance mutations.[1] This includes variants in RETL730, RETV804 (gatekeeper mutation), and RETG810 (solvent front mutation), which can confer resistance to other RET inhibitors.[1][2] Preclinical data shows near-complete inhibition of phosphorylation of RETG810R, RETG810S, and RETG810C at a concentration of 100 nM.[3]
Q4: Are there any known off-target effects or resistance mechanisms?
This compound has been demonstrated to have best-in-class selectivity against RET compared to other inhibitors like selpercatinib and pralsetinib.[1][4] While highly selective, very high concentrations may lead to off-target effects.[4] Resistance to targeted therapies can occur through two main mechanisms: on-target mutations (which this compound is designed to overcome) and the activation of alternative "bypass" signaling pathways.[5][6] For other tyrosine kinase inhibitors, bypass mechanisms have included the amplification of MET or ERBB2.[7]
Troubleshooting Dose-Response Curve Issues
Q5: My this compound dose-response curve is not a standard sigmoidal shape. What could be the cause?
A non-sigmoidal dose-response curve can arise from several factors. A common variation is a biphasic or "bell-shaped" curve, where the response decreases at very high concentrations.
-
Possible Cause 1: Prozone-like Effect or Off-Target Activity: Extremely high concentrations of a compound can sometimes lead to paradoxical effects, potentially due to engagement of lower-affinity off-targets or disruption of the assay itself.[8]
-
Possible Cause 2: Hormesis: Some biological systems exhibit hormesis, a phenomenon where a substance has the opposite effect at low doses than at high doses.[9] This can result in a U-shaped or inverted U-shaped curve.
-
Troubleshooting Steps:
-
Expand and Refine Dose Range: Ensure your concentration range is wide enough to capture the full curve. Add more data points around the unexpected peak or trough to better define the shape.
-
Check for Cytotoxicity: At high concentrations, the observed effect might be due to general cytotoxicity rather than specific RET inhibition. Run a standard cytotoxicity assay (e.g., Trypan Blue) in parallel.
-
Review Literature: Check if similar non-sigmoidal curves have been reported for this compound or cell line.
-
Use Appropriate Curve Fitting Models: Standard four-parameter logistic models are designed for sigmoidal curves.[10] For biphasic data, consider specialized models like the Brain-Cousens or Cedergreen models.[9]
-
Q6: The IC50 value I'm obtaining is significantly higher than what is reported in the literature. What should I check?
A higher-than-expected IC50 value suggests reduced sensitivity to the drug in your experimental system.
-
Possible Cause 1: Compound Integrity: this compound may have degraded due to improper storage or handling. Serial dilutions may have been prepared incorrectly.
-
Possible Cause 2: Cell Line Characteristics:
-
The cell line may not have the specific RET alteration (fusion or mutation) that confers sensitivity.
-
The cells may have developed resistance over many passages.
-
The cell seeding density may be too high, requiring more drug to achieve a response.
-
-
Possible Cause 3: Experimental Parameters: The incubation time may be too short. Some effects, like apoptosis, take longer to manifest. This compound has been tested with incubation times ranging from 2 to 96 hours.[3]
-
Troubleshooting Steps:
-
Confirm Compound Activity: Use a fresh stock of this compound. Test it on a well-characterized, sensitive positive control cell line (e.g., TT or a KIF5B-RET expressing line).
-
Verify Cell Line: Confirm the RET status of your cell line via sequencing or another appropriate method. Use low-passage number cells.
-
Optimize Protocol: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. Titrate cell seeding density to find an optimal number for your assay plate format.
-
Q7: My dose-response curve is completely flat, showing no inhibition even at high concentrations. What does this mean?
A flat dose-response curve indicates a complete lack of response to the drug in your assay.
-
Possible Cause 1: Intrinsic Resistance: The cell line is not dependent on RET signaling for survival and is therefore intrinsically resistant to a RET inhibitor.
-
Possible Cause 2: Assay Failure: The readout of your viability/proliferation assay (e.g., MTT, CellTiter-Glo) is not working correctly.
-
Possible Cause 3: Incorrect Compound: The vial may not contain this compound.
-
Troubleshooting Steps:
-
Run Controls: Include a positive control compound (e.g., staurosporine) that is known to induce cell death in your cell line to ensure the assay itself is working. Also, include a known sensitive cell line as a positive control for this compound.
-
Confirm Target Presence: Verify that your cell line expresses the RET protein.
-
Assess Downstream Signaling: Use Western blotting to check if this compound is inhibiting the phosphorylation of RET and its downstream targets (p-ERK, p-AKT) at the tested concentrations. This directly measures target engagement, even if a viability change is not observed.
-
Experimental Protocols & Data
Table 1: In Vitro this compound Activity & Experimental Parameters
| Cell Line / Target | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| RET Kinase | Kinase Assay | N/A | N/A | IC50 of 0.33 nM | [3] |
| Various Tumor Cell Lines | Growth Inhibition | 0.01 - 10,000 nM | 96 hours | Inhibition of cell growth | [3] |
| Ba/F3 (KIF5B-RET) | Growth Inhibition / Western Blot | 5 - 500 nM | 2 hours | Inhibition of cell growth; Blockade of RET and ERK phosphorylation | [3] |
| LUAD-0002AS1 | Western Blot | 100 nM | 6 - 24 hours | Inhibition of RET, AKT, S6, ERK1/2 phosphorylation | [1][3] |
| Ba/F3 (KIF5B-RET mutants) | Western Blot | 100 nM | 2 hours | Near-complete inhibition of RETG810R/S/C phosphorylation | [3] |
Protocol: Western Blot for Target Engagement
This protocol is a generalized method based on descriptions of this compound experiments.[1][3]
-
Cell Culture & Treatment: Seed cells (e.g., LUAD-0002AS1) and allow them to adhere. Serum starve cells for 24 hours if necessary to reduce basal signaling. Treat with desired concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-RET, total RET, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 9. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
Reducing experimental variability in Vepafestinib in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in in vivo studies involving Vepafestinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TAS0953/HM06) is a next-generation, orally active, and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Its mechanism of action involves binding to the ATP-binding site of the RET protein, which inhibits the phosphorylation of RET and its downstream signaling pathways.[2] This blockade disrupts critical cellular processes, leading to the inhibition of tumor cell growth and signal transduction, ultimately causing cell cycle arrest and apoptosis (programmed cell death).[1] this compound is designed to be brain-penetrant and has shown activity against various RET-driven cancers, including those with mutations that confer resistance to other RET inhibitors.[1][3][4]
Q2: What are the recommended animal models for this compound in vivo studies?
A2: The most commonly used animal models for this compound in vivo studies are xenograft models, where human cancer cells or patient-derived tumor tissue is implanted into immunodeficient mice. Specific models that have been reported in preclinical studies include:
-
Cell line-derived xenografts (CDX): Human cancer cell lines with known RET alterations (e.g., fusions or mutations) are injected subcutaneously into immunodeficient mice (e.g., athymic nude mice).[1]
-
Patient-derived xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors.[5][6]
-
Orthotopic models: Tumor cells or tissues are implanted into the corresponding organ of origin in the mouse (e.g., intracranial injection for brain metastasis models) to study the effects of this compound in a more clinically relevant context.[3][7]
The choice of model will depend on the specific research question, the cancer type being studied, and the desire to model specific genetic alterations or tumor microenvironments.
Q3: How should this compound be prepared and administered for in vivo studies?
A3: this compound is typically administered orally. A common formulation for preclinical studies is a solution prepared in a vehicle such as:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
The components should be mixed thoroughly to ensure the compound is fully solubilized.[1] It is crucial to prepare the formulation fresh daily and ensure its homogeneity before administration to avoid variability in dosing. The typical administration volume for oral gavage in mice is 5-10 mL/kg.
Q4: What are the typical dosage and treatment schedules for this compound in mice?
A4: Preclinical studies have reported effective dosages of this compound ranging from 10 mg/kg to 50 mg/kg, administered orally twice daily.[1] The optimal dosage and schedule may vary depending on the tumor model, its growth rate, and the specific endpoint of the study. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model. Continuous administration is often employed to maintain therapeutic drug levels.[1]
Q5: How can I monitor target engagement of this compound in vivo?
A5: To confirm that this compound is inhibiting its target in the tumor, you can perform pharmacodynamic (PD) studies. This typically involves collecting tumor samples at various time points after this compound administration and analyzing the phosphorylation status of RET and its downstream signaling proteins. Techniques such as Western blotting or immunohistochemistry can be used to measure the levels of phosphorylated RET (p-RET), phosphorylated AKT (p-AKT), phosphorylated S6 (p-S6), and phosphorylated ERK (p-ERK). A significant reduction in the phosphorylation of these proteins in the this compound-treated group compared to the vehicle-treated group indicates successful target engagement.[7][8]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High variability in tumor growth within the same treatment group | Intratumor heterogeneity: The initial tumor fragments or cell populations used for implantation may have been heterogeneous, leading to different growth rates.[9] Genetic/Epigenetic drift: In serially passaged PDX models, genetic and epigenetic changes can occur, leading to altered tumor biology.[5] Inconsistent tumor cell implantation: Variation in the number of viable cells, injection technique, or location of injection can lead to different tumor take rates and growth. | - Use early passage PDX models whenever possible. - Perform molecular characterization of tumors to ensure consistency. - Standardize the tumor implantation procedure, including cell viability checks, precise injection volume, and consistent anatomical location. |
| Inconsistent or lack of drug efficacy | Improper drug formulation or administration: this compound may not be fully solubilized, or the oral gavage technique may be inconsistent. Pharmacokinetic issues: The drug may not be reaching sufficient concentrations in the tumor tissue due to poor absorption or rapid metabolism. Development of resistance: The tumor cells may have intrinsic or acquired resistance mechanisms to RET inhibition. | - Prepare the this compound formulation fresh daily and ensure it is a clear solution.[1] - Ensure all technicians are properly trained in oral gavage techniques. - Conduct pharmacokinetic studies to measure plasma and tumor concentrations of this compound. - Analyze tumors for potential resistance mutations or activation of bypass signaling pathways. |
| Toxicity or adverse effects in treated animals (e.g., weight loss) | Off-target effects: Although this compound is a selective RET inhibitor, high doses may lead to off-target toxicities.[10] Formulation vehicle toxicity: The vehicle used to dissolve this compound may have some inherent toxicity. | - Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range. - Include a vehicle-only control group to assess any effects of the formulation itself. - Monitor animal health closely (body weight, behavior, physical appearance) throughout the study. |
| Discrepancy between in vitro and in vivo results | Host microenvironment influence: In in vivo models, the tumor interacts with the host stroma, which can affect drug response. In xenografts, human stroma is replaced by murine stroma, which can alter the tumor microenvironment.[6] Drug metabolism and distribution: The in vivo setting involves complex pharmacokinetics that are not present in in vitro cultures. | - Characterize the tumor microenvironment in your xenograft model. - Correlate pharmacokinetic and pharmacodynamic data to understand drug exposure at the tumor site. - Consider using more complex in vitro models (e.g., 3D spheroids, organoids) that better mimic the in vivo environment for initial screening. |
Data Presentation
Summary of this compound In Vivo Efficacy Data
| Model | Drug & Dose | Treatment Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| SR-Sarc-0001 PDX | This compound | Not Specified | 64.8% tumor regression | [7][8] |
| NIH-3T3-RET CDX | This compound (12.5-100 mg/kg) | Oral, daily | Dose-dependent decrease in tumor growth | [1] |
| Ba/F3 KIF5B-RET Allograft | This compound (10-50 mg/kg) | Oral, twice daily | Effective inhibition of tumor growth | [1] |
| HMSC-RET Brain Xenograft | This compound | Not Specified | More effective than selpercatinib in blocking tumor growth and increasing survival | [7][8] |
Experimental Protocols
General Protocol for a this compound In Vivo Efficacy Study using a Xenograft Model
-
Animal Model Selection and Acclimatization:
-
Select an appropriate immunodeficient mouse strain (e.g., athymic nude, NOD/SCID).
-
Acclimatize the animals to the facility for at least one week before the start of the experiment.
-
-
Tumor Cell/Tissue Implantation:
-
For CDX models: Culture human cancer cells with known RET alterations under sterile conditions. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject a defined number of viable cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.
-
For PDX models: Under sterile conditions, mince fresh patient tumor tissue into small fragments (e.g., 2-3 mm³). Implant a single fragment subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Visualizations
This compound Mechanism of Action: RET Signaling Pathway
Caption: this compound inhibits RET kinase, blocking downstream signaling to reduce tumor growth.
General Experimental Workflow for this compound In Vivo Studies
Caption: Workflow for a typical this compound in vivo efficacy study using xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 4. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienmag.com [scienmag.com]
- 6. Current and Future Horizons of Patient-Derived Xenograft Models in Colorectal Cancer Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
Vepafestinib Xenograft Efficacy: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential inconsistencies in Vepafestinib efficacy observed in xenograft models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing suboptimal or inconsistent tumor growth inhibition in our this compound-treated xenograft model, which is known to be RET-driven. What are the potential causes?
A1: Inconsistent efficacy in a susceptible model can stem from several factors:
-
Drug Formulation and Administration: this compound is orally administered. Improper formulation can lead to poor solubility and variable bioavailability. Ensure the formulation is prepared fresh daily and administered consistently. Refer to the detailed Drug Formulation and Administration Protocol below.
-
Tumor Model Heterogeneity: Even within the same cell line, tumor heterogeneity can arise over multiple passages. This can lead to the selection of less-sensitive clones. It is advisable to use low-passage cells for implantation. For patient-derived xenograft (PDX) models, inherent inter- and intra-tumoral heterogeneity is a known factor.
-
Acquired Resistance: Although this compound is effective against several known RET resistance mutations, novel mutations or bypass signaling pathway activation can emerge during treatment.[1] Consider performing genomic analysis on outlier tumors that do not respond to treatment.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Variability: Differences in drug metabolism between individual animals can lead to variable tumor exposure to this compound.
Q2: Our xenograft model is not responding to this compound, yet it was expected to be sensitive. How can we verify the mechanism of action?
A2: To confirm that this compound is engaging its target, you can perform the following:
-
Phospho-RET Western Blot: Collect tumor samples from a subset of treated and vehicle control animals at various time points post-dosing (e.g., 2, 6, and 24 hours). A western blot for phosphorylated RET (p-RET) and total RET should demonstrate a significant reduction in p-RET in the treated group, confirming target engagement. This compound has been shown to inhibit the phosphorylation of RET and its downstream signaling pathways, including AKT, S6, and ERK1/2.[2][3]
-
Downstream Pathway Analysis: Assess the phosphorylation status of key downstream effectors of the RET pathway, such as ERK, AKT, and S6.[3] A lack of inhibition in these pathways might suggest the activation of a bypass mechanism.
Q3: We are seeing significant variability in tumor volume between animals in the same treatment group. How can this be minimized?
A3: High inter-animal variability is a common challenge in xenograft studies.[4] To mitigate this:
-
Standardize Tumor Implantation: Ensure a consistent number of cells are implanted at the same anatomical location for each animal.
-
Animal Health and Husbandry: Maintain a consistent environment (e.g., housing, diet, light-dark cycle) for all animals. Monitor animal health closely, as any underlying health issues can impact tumor growth and drug metabolism.
-
Randomization and Blinding: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Blinding the researchers who measure the tumors and administer the treatment can help reduce unconscious bias.
-
Sufficient Group Size: Ensure your experimental groups are adequately powered. Typically, 8-10 animals per group are recommended for xenograft studies.[4]
Key Experimental Protocols
Xenograft Implantation Protocol (Subcutaneous)
-
Cell Preparation: Culture RET-driven cancer cells (e.g., NIH-3T3-RET, ECLC5B) under standard conditions.[2][5] Harvest cells during the logarithmic growth phase.
-
Cell Viability: Perform a cell viability count (e.g., using Trypan Blue) to ensure >95% viability.
-
Implantation: Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID gamma mice).[2][6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
Drug Formulation and Administration Protocol
-
Vehicle Preparation: A common vehicle for oral administration of this compound in preclinical studies is a solution of 0.5% methylcellulose in sterile water.
-
This compound Formulation: this compound is typically formulated as a suspension in the vehicle. For example, to achieve a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), a 1 mg/mL suspension would be required.
-
Administration: Administer the formulated this compound orally (p.o.) via gavage once or twice daily, as per the experimental design.[3] Ensure consistent timing of administration each day.
Quantitative Data Summary
In Vitro Potency of this compound
| Cell Line / Kinase | IC₅₀ (nM) | Notes |
| Recombinant WT RET | 0.33 ± 0.01 | [3] |
| KIF5B-RET | - | Inhibits growth of Ba/F3 cells expressing KIF5B-RET.[2] |
| CCDC6-RET | - | Inhibits growth of NIH-3T3 cells expressing CCDC6-RET.[2] |
| RET G810R Mutant | - | Near-complete inhibition of phosphorylation at 100 nM.[2] |
| RET G810S Mutant | - | Near-complete inhibition of phosphorylation at 100 nM.[2] |
| RET G810C Mutant | - | Near-complete inhibition of phosphorylation at 100 nM.[2] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Mouse Strain | This compound Dose (mg/kg) | Outcome |
| NIH-3T3-RET | Athymic Nude | 12.5, 25, 50, 100 | Dose-dependent decrease in tumor growth.[2][3] |
| ECLC5B | NOD-SCID Gamma | 25, 50, 100 | Significant reduction in tumor growth.[2] |
| LC-2/ad | - | 50 (BID) | Substantial tumor regression.[3] |
| LUAD-0057AS1 (PDX) | - | 12.5, 25, 50 | Significant reduction in tumor volume.[2] |
Visualizations
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vepafestinib in animal models. Our aim is to offer practical guidance on managing potential toxicities and ensuring the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TAS0953/HM06) is a next-generation, orally active, and brain-penetrant selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of RET phosphorylation, which in turn blocks downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[1][2] This disruption of signaling leads to cell cycle arrest and apoptosis in cancer cells that are driven by RET alterations.[1]
Q2: What are the known toxicities of this compound in animal models?
A2: Preclinical studies have consistently demonstrated that this compound is well-tolerated in animal models at therapeutically effective doses.[1] Specifically, studies in mice with xenograft tumors have shown that this compound administration did not result in any significant effects on animal body weight or overall health.[1] This favorable safety profile is a key feature of this compound.
Q3: Are there any potential class-effects or toxicities I should monitor for, based on other RET inhibitors?
A3: While this compound itself has shown a good safety profile, it is prudent to be aware of toxicities associated with other selective RET inhibitors like pralsetinib and selpercatinib, as these could potentially be class-effects. These may include:
-
Hematologic Toxicities: Neutropenia and thrombocytopenia are the most common.
-
Gastrointestinal Issues: Diarrhea and constipation.
-
Constitutional Symptoms: Fatigue.
-
Cardiovascular Effects: Hypertension.
-
Cutaneous Toxicities: Skin rashes.
Q4: What is the recommended approach for initial dose-finding studies in animals?
A4: For a new compound like this compound, a dose-range finding study is recommended to determine the maximum tolerated dose (MTD). This typically involves a dose escalation process where the substance is administered to animals, and basic toxicokinetic data is collected. This is followed by daily dosing for a short period (e.g., 7 days) to substantiate the MTD.
Troubleshooting Guide: Managing Potential this compound-Related Toxicities
While this compound has demonstrated a favorable safety profile in preclinical studies, this guide provides proactive strategies for monitoring and managing potential adverse effects, largely based on the known toxicities of the broader class of RET inhibitors.
| Potential Issue | Monitoring Parameters & Frequency | Management & Mitigation Strategies |
| Neutropenia | - Complete Blood Count (CBC) with differential: Baseline and then weekly. - Monitor for signs of infection (e.g., lethargy, ruffled fur). | - If ANC < 1,000/µL: Consider dose reduction or interruption. - For severe neutropenia (ANC < 500/µL), supportive care is critical. Administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to accelerate neutrophil recovery.[3][4] Consult with the institutional veterinarian for appropriate dosing and administration. |
| Thrombocytopenia | - CBC with platelet count: Baseline and then weekly. - Observe for any signs of bleeding or petechiae. | - If platelet count falls significantly, consider dose reduction or interruption. - Ensure careful handling of animals to minimize the risk of injury and bleeding. |
| Diarrhea | - Daily observation of fecal consistency. - Monitor for dehydration (e.g., skin tenting, reduced urine output). | - Ensure ad libitum access to hydration, such as hydrogel packs or electrolyte-supplemented water. - For mild to moderate diarrhea, supportive care is usually sufficient. - For severe or persistent diarrhea, consult with the institutional veterinarian. Anti-diarrheal medications may be considered, but their use should be carefully evaluated in the context of the specific study. |
| Hypertension | - Blood pressure measurement (using tail-cuff method): Baseline and then weekly. | - If a significant and sustained increase in blood pressure is observed, consult with the institutional veterinarian. Dose modification may be necessary. |
| General Well-being (e.g., weight loss, lethargy) | - Body weight: At least twice weekly. - Daily clinical observation for changes in activity, posture, and grooming. | - Provide nutritional support with high-calorie, palatable food if weight loss exceeds 10% of baseline. - For signs of significant distress or lethargy, a thorough clinical examination by a veterinarian is required. Dose interruption or euthanasia may be necessary based on institutional guidelines. |
Quantitative Data Summary
Published preclinical studies on this compound have consistently reported a lack of significant toxicity, particularly concerning body weight changes.[1] While specific quantitative data from GLP toxicology studies (including hematology and clinical chemistry) are not publicly available in the reviewed literature, the table below provides representative baseline hematological and clinical chemistry values for common mouse strains used in preclinical research. Based on existing literature, it is anticipated that this compound-treated animals would not show clinically significant deviations from these normal ranges at therapeutic doses.
Table 1: Representative Hematology and Clinical Chemistry Reference Ranges for Adult Mice
| Parameter | Swiss Webster | BALB/c | C57BL/6 |
| Hematology | |||
| White Blood Cells (x10³/µL) | 6.0 - 15.0 | 4.0 - 12.0 | 2.5 - 10.0 |
| Neutrophils (x10³/µL) | 0.8 - 2.7 | 0.9 - 3.5 | 0.5 - 2.5 |
| Lymphocytes (x10³/µL) | 4.5 - 11.5 | 2.5 - 9.5 | 1.5 - 8.5 |
| Platelets (x10³/µL) | 700 - 2000 | 800 - 1700 | 900 - 1600 |
| Clinical Chemistry | |||
| Alanine Aminotransferase (ALT) (U/L) | 28 - 132 | 30 - 100 | 20 - 90 |
| Aspartate Aminotransferase (AST) (U/L) | 54 - 298 | 60 - 250 | 50 - 200 |
| Alkaline Phosphatase (ALP) (U/L) | 20 - 150 | 25 - 160 | 30 - 120 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 18 - 29 | 20 - 35 | 15 - 30 |
| Creatinine (mg/dL) | 0.3 - 0.7 | 0.3 - 0.8 | 0.2 - 0.6 |
| Total Protein (g/dL) | 4.0 - 6.5 | 4.2 - 6.8 | 3.8 - 6.2 |
| Albumin (g/dL) | 2.5 - 4.8 | 2.8 - 5.0 | 2.2 - 4.5 |
Note: These are approximate reference ranges and can vary based on the specific laboratory, age, and sex of the animals. It is recommended to establish baseline values for the specific cohort of animals used in an experiment.[5]
Experimental Protocols
1. Protocol for In Vivo Toxicity Assessment of this compound
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Housing: Standard specific-pathogen-free (SPF) conditions with ad libitum access to food and water.
-
Drug Formulation: this compound is typically formulated for oral administration. The vehicle should be well-tolerated (e.g., 0.5% methylcellulose).
-
Dosing:
-
Dose-Range Finding: Administer single doses of this compound at increasing concentrations to small groups of mice. Observe for acute toxicity for at least 72 hours.
-
Repeat-Dose Toxicity: Based on the dose-range finding study, select at least three dose levels (low, medium, and high). Administer this compound orally once or twice daily for a predetermined period (e.g., 14 or 28 days). A vehicle control group is essential.
-
-
Monitoring:
-
Clinical Observations: Conduct daily checks for any changes in appearance, behavior, and signs of morbidity.
-
Body Weight: Measure and record body weight at least twice a week.
-
Blood Collection: At the end of the study (and potentially at interim time points), collect blood via cardiac puncture or another approved method for:
-
Complete Blood Count (CBC): Use EDTA-coated tubes. Analyze for WBC, RBC, platelets, hemoglobin, hematocrit, and differential counts.[6][7]
-
Clinical Chemistry: Use serum separator tubes. Analyze for markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and general health (total protein, albumin).[8]
-
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.
2. Protocol for Monitoring and Management of Potential Neutropenia
-
Blood Sampling: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein or saphenous vein at baseline and then weekly.
-
Analysis: Perform a CBC with a differential count to determine the absolute neutrophil count (ANC).
-
Actionable Thresholds:
-
Mild to Moderate Neutropenia (ANC 500 - 1,000/µL): Increase the frequency of monitoring to twice weekly. Continue this compound administration but observe the animal closely for any signs of infection.
-
Severe Neutropenia (ANC < 500/µL): Immediately interrupt this compound treatment. Consult with the institutional veterinarian. Consider supportive care measures, including the potential administration of G-CSF.[3][4] Animals should be closely monitored for signs of infection, and prophylactic antibiotics may be considered based on veterinary recommendation.
-
Visualizations
Caption: this compound inhibits RET signaling pathways.
Caption: Workflow for preclinical toxicity assessment.
References
- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete blood count, clinical chemistry, and serology profile by using a single tube of whole blood from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Chemistry [mouseclinic.de]
Validation & Comparative
Vepafestinib Demonstrates Comparable Efficacy to Pralsetinib in Preclinical Models, With Advantages in CNS Penetration and Activity Against Resistance Mutations
For Immediate Release
NEW YORK, November 13, 2025 – A comparative analysis of preclinical data reveals that Vepafestinib (TAS0953/HM06), a next-generation RET inhibitor, exhibits in vivo efficacy comparable to the approved RET inhibitor pralsetinib in a wild-type RET fusion-driven tumor model. Furthermore, this compound demonstrates superior activity against the common G810R resistance mutation and enhanced central nervous system (CNS) penetration, suggesting it may offer advantages in treating brain metastases and overcoming acquired resistance.
This guide provides a detailed comparison of the in vivo efficacy of this compound and pralsetinib, drawing upon key preclinical studies. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two targeted therapies.
Comparative In Vivo Efficacy
Preclinical studies have evaluated this compound and pralsetinib in various xenograft and allograft models of RET fusion-positive cancers. The following tables summarize the key quantitative data from these experiments.
Table 1: Efficacy in a KIF5B-RET Wild-Type Allograft Model
| Compound | Dosage | Animal Model | Tumor Model | Tumor Growth Inhibition | Citation |
| This compound | 50 mg/kg BID | Nude Mice | Ba/F3 KIF5B-RET WT Allograft | Comparable to pralsetinib at 60 mg/kg | [1] |
| Pralsetinib | 60 mg/kg | Nude Mice | Ba/F3 KIF5B-RET WT Allograft | Comparable to this compound at 50 mg/kg BID | [1] |
Table 2: Efficacy Against the G810R Resistance Mutation In Vivo
| Compound | Dosage | Animal Model | Tumor Model | Outcome | Citation |
| This compound | 10 mg/kg BID | Nude Mice | Ba/F3 KIF5B-RET G810R Allograft | More effective at slowing tumor growth | [1] |
| Pralsetinib | 10 mg/kg BID | Nude Mice | Ba/F3 KIF5B-RET G810R Allograft | Less effective than this compound | [1] |
Table 3: Central Nervous System (CNS) Pharmacokinetics
| Compound | Parameter | Value | Animal Model | Significance | Citation |
| This compound | Kp,uu (unbound brain-to-plasma ratio) | 1.3 | Mice | Superior CNS penetrability and retention | [1] |
| Pralsetinib | Kp,uu (unbound brain-to-plasma ratio) | Lower than this compound | Mice | Lower CNS penetrability | [1] |
Signaling Pathway Inhibition
Both this compound and pralsetinib are potent and selective inhibitors of the RET receptor tyrosine kinase. Upon binding to the ATP-binding pocket of the RET kinase domain, they block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.
Caption: Inhibition of the RET signaling pathway by this compound and pralsetinib.
Experimental Protocols
The following section details the methodologies for the key in vivo experiments cited in this guide.
Ba/F3 Allograft Mouse Models
-
Cell Lines: Ba/F3 cells engineered to stably express KIF5B–RET (wild-type) or KIF5B–RET G810R were used.[1]
-
Animal Model: Male BALB/c nude mice (6 weeks old) were utilized for the allograft studies.[1]
-
Tumor Implantation: 5 x 10^6 Ba/F3 cells were implanted subcutaneously into the flanks of the mice.[1]
-
Treatment: When tumor volumes reached approximately 100–150 mm³, mice were randomized into treatment groups. This compound and pralsetinib were resuspended in 0.1 M HCl and 0.5% hypromellose and administered by oral gavage. Dosing was performed twice daily (BID).[1]
-
Efficacy Assessment: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.[1]
CNS Pharmacokinetic Studies
-
Animal Model: Male Balb/c mice were used to assess brain-to-plasma concentration ratios.[1]
-
Methodology: The total (Kp) and unbound (Kp,uu) brain-to-plasma concentration ratios were determined.[1]
Caption: Workflow for the in vivo allograft studies.
Discussion and Future Outlook
The preclinical data suggest that this compound is a highly promising next-generation RET inhibitor with a differentiated profile compared to pralsetinib. While both drugs demonstrate potent inhibition of wild-type RET fusions, this compound's enhanced activity against the G810R resistance mutation and its superior CNS penetration address key clinical challenges in the treatment of RET-driven cancers.[1]
Pralsetinib has shown significant clinical benefit in patients with various RET fusion-positive solid tumors, leading to its approval by regulatory agencies.[2][3] The ARROW clinical trial demonstrated robust and durable responses in this patient population.[2][3]
The findings for this compound, particularly its efficacy in intracranial models, are encouraging for patients with or at risk of developing brain metastases, a common site of disease progression.[1] this compound is currently being evaluated in a phase 1/2 clinical trial (NCT04683250) in patients with advanced solid tumors harboring RET alterations. The results of this trial will be crucial in determining the clinical utility of this compound and its potential to improve outcomes for patients with RET-driven malignancies.
References
A Head-to-Head Comparison of Vepafestinib and Other RET Inhibitors
Guide for Researchers and Drug Development Professionals
The landscape of targeted therapy for cancers driven by Rearranged during Transfection (RET) alterations has evolved rapidly. Beginning with multi-kinase inhibitors (MKIs) and moving towards highly selective agents, the field now sees the emergence of next-generation inhibitors designed to overcome existing therapeutic challenges. This guide provides a detailed, data-driven comparison of Vepafestinib (TAS0953/HM06), a next-generation RET inhibitor, against established first- and second-generation RET inhibitors, including Selpercatinib, Pralsetinib, and the MKIs Cabozantinib and Vandetanib.
Mechanism of Action and the RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by fusions or mutations, drives oncogenesis through downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1][2] All inhibitors discussed function by competitively binding to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of these pathways.[1][2]
This compound, however, is reported to have a unique binding mode, contributing to its distinct pharmacological profile.[3][4] This differentiation is crucial for its activity against mutations that confer resistance to other inhibitors.
Figure 1. Simplified RET signaling pathway and the mechanism of RET kinase inhibition.
Comparative Data: Selectivity, Efficacy, and Resistance
A critical differentiator among RET inhibitors is their selectivity. Multi-kinase inhibitors like Cabozantinib and Vandetanib target multiple kinases, including VEGFR, which contributes to off-target toxicities.[5][6][7][8] Selpercatinib and Pralsetinib were designed for greater RET selectivity, though they retain some activity against other kinases like KDR (VEGFR2).[9] Preclinical data demonstrates that this compound possesses "best-in-class" selectivity, with RET being the only kinase inhibited by more than 50% in a large panel screen.[9]
The following tables summarize key preclinical and clinical performance metrics for this compound and its comparators.
Table 1: Preclinical Kinase Inhibition Profile
| Inhibitor | RET IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | Other Notable Targets | Source |
|---|---|---|---|---|
| This compound | 0.33 | >1000 | Highly selective for RET | [9][10] |
| Selpercatinib | ~0.9 | 14 | FGFR1, FGFR2, VEGFR3 | [9][11] |
| Pralsetinib | ~0.4 | 35 | DDR1, TRKC, FLT3, JAK1/2 | [9][12] |
| Cabozantinib | ~5.4 | 0.035 | MET, VEGFR-1/3, KIT, AXL | [6] |
| Vandetanib | ~40 | 1.6 | EGFR, VEGFR-3 |[6] |
Table 2: Clinical Efficacy in RET-Altered Cancers (Selected Data)
| Inhibitor | Cancer Type | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Source |
|---|---|---|---|---|---|
| This compound | RET-Aberrant Solid Tumors | N/A | Data maturing (Phase 1/2) | Data maturing (Phase 1/2) | [9][13] |
| Selpercatinib | RET+ NSCLC | Treatment-Naïve | 84% | 22.0 months | [14] |
| RET+ NSCLC | Previously Treated | 61% | 24.9 months | [14] | |
| RET-mutant MTC | First-Line | 69.4% | Not Reached | [15] | |
| Pralsetinib | RET+ NSCLC | Treatment-Naïve | 70% | 13.3 months | [12][16] |
| RET+ NSCLC | Previously Treated | 61% | N/A | [12] | |
| RET-mutant MTC | Previously Treated | 60% | N/A | [17] | |
| Cabozantinib/Vandetanib | RET-mutant MTC | First-Line (Control Arm) | 38.8% | 16.8 months | [15] |
MTC: Medullary Thyroid Cancer; NSCLC: Non-Small Cell Lung Cancer
Table 3: Preclinical Activity Against Common RET Resistance Mutations
| Inhibitor | RET WT IC₅₀ (nM) | RET V804M (Gatekeeper) IC₅₀ (nM) | RET G810R (Solvent Front) IC₅₀ (nM) | Source |
|---|---|---|---|---|
| This compound | 0.33 | 0.61 | 4.3 | [9] |
| Selpercatinib | 0.38 | 0.50 | 79 | [9] |
| Pralsetinib | 0.34 | 1.3 | 29 | [9] |
Data derived from in vitro kinase assays.
This compound's key preclinical advantage lies in its potent activity against solvent front mutations (e.g., G810R), a major mechanism of acquired resistance to both Selpercatinib and Pralsetinib.[4][9][18][19]
Central Nervous System (CNS) Penetration
Brain metastases represent a significant challenge in the treatment of RET-driven cancers.[20] The effectiveness of an inhibitor is therefore also dependent on its ability to cross the blood-brain barrier (BBB). Preclinical studies have shown that this compound has superior pharmacokinetic properties in the brain and improved tumor control in intracranial cancer models when compared to currently approved RET drugs.[3][4][9]
Table 4: CNS Activity and Penetration
| Inhibitor | Intracranial ORR (RET+ NSCLC) | Brain-to-Plasma Ratio (Preclinical) | Key Attributes |
|---|---|---|---|
| This compound | N/A (Clinical data pending) | ~1:1 (free concentration)[21] | High CNS penetration in preclinical models.[3][19] |
| Selpercatinib | 85% | Lower than this compound | Demonstrated clinical CNS efficacy.[14] |
| Pralsetinib | 59% (in ARROW trial) | Lower than this compound | Demonstrated clinical CNS efficacy. |
| Cabozantinib/Vandetanib | Limited Data | Poor | Generally less effective for CNS metastases. |
Safety and Tolerability
The improved selectivity of newer agents generally translates to a more manageable safety profile. The off-target effects of MKIs often lead to dose-limiting toxicities like hypertension, diarrhea, and palmar-plantar erythrodysesthesia.[5][17] While selective inhibitors are better tolerated, they are associated with adverse events such as edema, fatigue, and elevated liver enzymes.[5][12][22] The clinical safety profile of this compound is currently being evaluated in the Phase 1/2 margaRET trial (NCT04683250).[9]
Table 5: Common (≥20%) Treatment-Related Adverse Events (TRAEs)
| Inhibitor Class | Representative Inhibitors | Common TRAEs |
|---|---|---|
| Next-Gen Selective | This compound | Profile under clinical investigation. |
| Selective | Selpercatinib, Pralsetinib | Edema, diarrhea, fatigue, dry mouth, hypertension, abdominal pain, constipation, rash, nausea, headache, increased AST/ALT.[5][12][22] |
| Multi-Kinase | Cabozantinib, Vandetanib | Hypertension, diarrhea, mucosal inflammation, palmar-plantar erythrodysesthesia syndrome, fatigue, rash.[5][17] |
Experimental Protocols
The data presented in this guide are derived from standardized preclinical and clinical methodologies.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Methodology: Recombinant RET kinase (wild-type or mutant) is incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution. The test compound (e.g., this compound) is added at various concentrations. The reaction is allowed to proceed for a set time, and kinase activity is measured by quantifying substrate phosphorylation, often using a luminescence-based or radiometric assay. IC₅₀ values are calculated from the resulting dose-response curves.
-
Objective: To measure the effect of an inhibitor on the growth of cancer cells driven by RET alterations.
-
Methodology: RET-fusion positive cell lines (e.g., TT, LUAD-0002AS1) are seeded in multi-well plates.[9] Cells are then treated with the inhibitor across a range of concentrations for a period of 72 to 96 hours.[10] Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The results are used to determine the concentration of the drug that inhibits cell growth by 50% (GI₅₀).
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously implanted with human cancer cells expressing a RET fusion (e.g., NIH-3T3-RET).[10] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally, typically once or twice daily.[10] Tumor volume and animal body weight are measured regularly. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.[10]
Figure 2. General experimental workflow for RET inhibitor development.
Comparative Overview
The evolution of RET inhibitors highlights a clear progression towards increased selectivity and potency, with a focus on overcoming resistance.
Figure 3. Logical relationship and selectivity profiles of RET inhibitors.
Conclusion
This compound emerges from preclinical data as a highly promising next-generation RET inhibitor.[20] Its key differentiators are superior kinase selectivity, potent activity against solvent front resistance mutations that limit the durability of current selective inhibitors, and enhanced CNS penetration.[3][4][9][18][19][20] While Selpercatinib and Pralsetinib have set a high bar for efficacy in treating RET-driven cancers, this compound is pharmacologically positioned to address their primary liabilities—acquired resistance and brain metastases. The results from ongoing clinical trials are eagerly awaited to validate these preclinical advantages and define this compound's role in the clinical management of RET-altered malignancies.
References
- 1. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 2. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
- 6. Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective RET Inhibitor Selpercatinib Demonstrated Favorable Clinical Outcome over Cabozantinib or Vandetanib in RET-mutant Medullary Thyroid Cancer | ACT Genomics [actgenomics.com]
- 16. researchgate.net [researchgate.net]
- 17. patientpower.info [patientpower.info]
- 18. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 19. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
- 20. mskcc.org [mskcc.org]
- 21. researchgate.net [researchgate.net]
- 22. FDA Approval Summary: Selpercatinib for the treatment of advanced RET fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance Profiles of Pralsetinib and Selpercatinib
For Researchers, Scientists, and Drug Development Professionals
Given the absence of "Vepafestinib" in the scientific literature, this guide provides a detailed comparison of the cross-resistance profiles of two leading, highly potent, and selective RET (Rearranged during Transfection) inhibitors: pralsetinib and selpercatinib . This analysis is based on published experimental data and aims to elucidate the nuances of acquired resistance to these targeted therapies.
Executive Summary
Pralsetinib and selpercatinib have revolutionized the treatment of cancers driven by RET gene alterations, demonstrating significant clinical efficacy.[1][2] However, as with most targeted therapies, the development of acquired resistance is a primary challenge to long-term patient benefit.[2] This resistance can arise from two principal mechanisms:
-
On-Target Resistance: The acquisition of secondary mutations within the RET kinase domain that interfere with drug binding.
-
Off-Target Resistance: The activation of alternative signaling pathways (bypass tracks) that circumvent the cell's dependency on RET signaling.
While pralsetinib and selpercatinib share a unique binding mode that allows them to overcome resistance from "gatekeeper" mutations (like V804M) that affect older multi-kinase inhibitors, they are vulnerable to mutations at other sites.[1][2] There is a high degree of cross-resistance for mutations occurring at the solvent front and hinge regions of the kinase domain.[1][3] A critical differentiator, however, has emerged with "roof" mutations , which confer significant resistance to pralsetinib while selpercatinib remains largely sensitive.[4][5] Off-target mechanisms, such as MET amplification, represent a common mode of resistance to both drugs.[1][6][7]
Data Presentation: On-Target RET Mutations and Inhibitor Sensitivity
The following tables summarize quantitative data on how specific on-target RET mutations affect the potency of pralsetinib and selpercatinib, presented as the fold-change in the half-maximal inhibitory concentration (IC50) relative to wild-type RET.
Table 1: Solvent Front and Hinge Region Mutations — High Cross-Resistance
| RET Mutation | Kinase Domain Location | Pralsetinib IC50 Fold Increase | Selpercatinib IC50 Fold Increase | Cross-Resistance Profile |
| G810C/S/R | Solvent Front | 18 to 334-fold[1][8] | 18 to 334-fold[1][8] | High [1][3] |
| Y806C/N | Hinge Region | Cross-resistant[1][3] | Cross-resistant[1][3] | High [1][3] |
| V738A | β2 Strand | Cross-resistant[8] | Cross-resistant[8] | High [8] |
Note: The IC50 fold-increase indicates a loss of inhibitor potency. Data is derived from in vitro cell-based assays.
Table 2: Differentiating Roof Mutations — Asymmetric Resistance
| RET Mutation | Kinase Domain Location | Pralsetinib IC50 Fold Increase | Selpercatinib IC50 Fold Increase | Cross-Resistance Profile |
| L730I/V | Roof | ~60-fold[4] | 4 to 7-fold[4] | Low / None [4][5] |
This key distinction highlights that selpercatinib may offer a therapeutic option for patients whose tumors progress on pralsetinib due to the emergence of L730I/V roof mutations.[4]
Experimental Protocols
The data presented are primarily the result of in vitro studies using engineered cell lines and analysis of patient-derived samples. The core methodologies are detailed below.
Generation of Resistant Cell Lines and Mutagenesis Screening
This protocol is designed to prospectively identify RET mutations that cause drug resistance.
-
Cell System: Interleukin-3 (IL-3) dependent murine pro-B Ba/F3 cells are engineered to express a RET fusion protein (e.g., KIF5B-RET). This renders the cells IL-3 independent and instead reliant on RET kinase activity for survival and proliferation.
-
Mutagenesis and Selection:
-
Random Mutagenesis: A library of KIF5B-RET constructs containing random mutations across the kinase domain is generated using error-prone PCR. This library is then introduced into Ba/F3 cells.
-
Drug Selection: The transfected cell population is cultured in the presence of a selective concentration of pralsetinib or selpercatinib. Only cells expressing RET mutants that confer resistance can survive.
-
Dose Escalation (Alternative): Alternatively, Ba/F3 cells expressing wild-type KIF5B-RET are cultured over several months with progressively increasing concentrations of the inhibitor to select for spontaneously acquired resistance mutations.[1]
-
-
Analysis: Genomic DNA is extracted from the surviving resistant cell clones, and the RET kinase domain is sequenced to identify the specific mutations responsible for resistance.[1][9]
Cell Viability (IC50) Assays
This method quantifies the potency of an inhibitor against cells expressing wild-type or mutant RET.
-
Procedure:
-
Ba/F3 cells expressing a specific RET variant (wild-type or mutant) are seeded into 96-well microplates.
-
Cells are treated with a range of concentrations of pralsetinib or selpercatinib for 72 hours.
-
Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: A dose-response curve is generated by plotting cell viability against inhibitor concentration. The IC50 value—the drug concentration that inhibits cell growth by 50%—is calculated from this curve. The fold-resistance is determined by dividing the IC50 for the mutant-expressing cells by the IC50 for the wild-type cells.[1][8]
Analysis of Patient-Derived Samples
This clinical approach identifies resistance mechanisms that emerge in patients on therapy.
-
Sample Acquisition: Tumor tissue (via biopsy) or blood samples for isolating cell-free DNA (cfDNA) are collected from patients who have developed resistance to pralsetinib or selpercatinib after an initial response.[1][9]
-
Genomic Analysis: Next-generation sequencing (NGS) is performed on the DNA extracted from these samples. This analysis can detect acquired on-target mutations in the RET gene or identify alterations in other genes (e.g., MET amplification, KRAS mutations) that indicate the activation of bypass resistance pathways.[1][6]
Visualizations
RET Signaling Pathway and Inhibitor Action
Caption: RET signaling pathway and points of therapeutic inhibition.
Experimental Workflow for Resistance Mutation Identification
Caption: Workflow for identifying on-target RET resistance mutations.
Logical Diagram of Cross-Resistance Profiles
Caption: Overlapping and distinct resistance mechanisms.
References
- 1. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Vepafestinib Demonstrates Superior Kinase Selectivity in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New preclinical data reveal that vepafestinib (TAS0953/HM06), a next-generation RET inhibitor, exhibits a highly selective kinase inhibition profile, potentially offering a more targeted therapeutic approach for RET-driven cancers. A head-to-head comparison against other approved RET inhibitors, selpercatinib and pralsetinib, across a broad kinase panel underscores this compound's specificity for the RET kinase, minimizing off-target activity that could lead to adverse effects.
Researchers and drug development professionals can now access a comprehensive comparison guide detailing this compound's selectivity, including quantitative data, experimental protocols, and signaling pathway visualizations, to inform ongoing and future research in RET-targeted therapies.
Unprecedented Selectivity for RET Kinase
Data from a comprehensive kinase panel screening reveal that this compound is remarkably selective for RET. In a panel of 255 kinases, this compound at a concentration of 23 nM demonstrated greater than 50% inhibition of only the RET kinase.[1] In contrast, under similar conditions, selpercatinib inhibited three kinases and pralsetinib inhibited eleven kinases, including KDR (VEGFR2), which is known to be associated with off-target toxicities.[1]
This high degree of selectivity suggests that this compound may have a more favorable safety profile by avoiding the inhibition of other kinases that are important for normal cellular function.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound, selpercatinib, and pralsetinib against wild-type RET and key off-target kinases.
| Kinase Target | This compound IC₅₀ (nM) | Selpercatinib IC₅₀ (nM) | Pralsetinib IC₅₀ (nM) |
| RET | 0.33 | 0.13 | 0.31 |
| KDR (VEGFR2) | >1000 | 14 | 35 |
| Other significant off-targets (>50% inhibition at test concentration) | None Identified | 2 | 10 |
| IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Data sourced from Miyazaki et al., Nature Cancer, 2023.[1] |
RET Signaling Pathway and Inhibition
The RET receptor tyrosine kinase is a key driver in various cancers. Upon activation by its ligands, RET dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. This compound, as a selective RET inhibitor, blocks this initial activation step, thereby shutting down these oncogenic signals.
Experimental Workflow for Kinase Selectivity Profiling
The selectivity of this compound was determined using a high-throughput kinase screening platform, such as KINOMEscan. The general workflow for this type of assay is depicted below. This method allows for the quantitative assessment of a compound's binding affinity to a large number of kinases simultaneously.
Detailed Experimental Protocol: Kinase Selectivity Profiling (Based on KINOMEscan Methodology)
The kinase selectivity of this compound and comparator compounds was assessed using a competitive binding assay format. This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.
1. Assay Principle: The assay is based on the principle of competitive displacement. A test compound is incubated with a kinase that is tagged with a unique DNA identifier and an immobilized, active-site directed ligand. If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
2. Reagents and Materials:
-
Test compounds (this compound, Selpercatinib, Pralsetinib) dissolved in an appropriate solvent (e.g., DMSO).
-
A panel of purified, recombinant human kinases, each tagged with a unique DNA identifier.
-
Immobilized, active-site directed kinase ligands coated on a solid support (e.g., beads).
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
3. Procedure:
-
Compound Preparation: A dilution series of the test compounds is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Assay Reaction: The test compound, a specific DNA-tagged kinase, and the immobilized ligand are combined in the wells of a microtiter plate.
-
Incubation: The reaction plates are incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding interactions to reach equilibrium.
-
Washing: The solid support with the immobilized ligand is washed to remove any unbound kinase.
-
Elution and Quantification: The kinase that remains bound to the immobilized ligand is eluted. The amount of the associated DNA tag is then quantified using a highly sensitive qPCR method.
-
Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to the amount bound in the vehicle control. The results are typically expressed as the percentage of the control (%Ctrl). For dose-response experiments, the data is fitted to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd).
4. Selectivity Analysis: The selectivity of the compound is determined by comparing its binding affinity (or % inhibition at a single concentration) across the entire kinase panel. A highly selective compound will show potent inhibition of its intended target with minimal activity against other kinases in the panel.
This rigorous methodology provides a comprehensive and quantitative assessment of a kinase inhibitor's selectivity, which is a critical factor in the development of safe and effective targeted therapies. The superior selectivity of this compound highlighted in these studies positions it as a promising candidate for further clinical investigation in patients with RET-altered cancers.
References
Vepafestinib and Pralsetinib: A Comparative Review of Pharmacokinetic Profiles
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic profiles of Vepafestinib and pralsetinib, two prominent RET inhibitors. This analysis is based on currently available preclinical and clinical data.
Executive Summary
This compound (TAS0953/HM06) and pralsetinib are both potent inhibitors of the rearranged during transfection (RET) proto-oncogene, a critical driver in various cancers, including non-small cell lung cancer and thyroid cancer. While pralsetinib has established clinical pharmacokinetic data, this compound is a next-generation inhibitor currently in early-phase clinical development, with primarily preclinical pharmacokinetic data available. This guide synthesizes the existing data to offer a comparative overview, highlighting key differences and similarities in their absorption, distribution, metabolism, and excretion profiles. A crucial distinction is this compound's design for enhanced central nervous system (CNS) penetration, a significant factor in treating brain metastases.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and pralsetinib. It is critical to note that the data for this compound is derived from preclinical studies, which may not directly translate to human subjects. In contrast, the data for pralsetinib is from human clinical trials.
| Pharmacokinetic Parameter | This compound (Preclinical Data) | Pralsetinib (Human Data) |
| Absorption | ||
| Bioavailability | Orally active in animal models[1]. | - |
| Tmax (Time to Peak Concentration) | - | 2 to 4 hours (single dose)[2]. |
| Effect of Food | - | High-fat meal increases Cmax by 104% and AUC by 122%[2]. |
| Distribution | ||
| Volume of Distribution (Vd) | - | 228 L[2]. |
| Protein Binding | - | 97.1%[2]. |
| CNS Penetration | Superior pharmacokinetic properties in the brain (preclinical)[3][4][5]. Near-equivalent concentrations in prefrontal cortex, CSF, and plasma-free fraction in rats[3][6]. | Exhibits CNS activity[7]. |
| Metabolism | ||
| Primary Metabolizing Enzymes | - | Primarily CYP3A4; to a lesser extent CYP2D6 and CYP1A2[2]. |
| Excretion | ||
| Route of Elimination | - | Primarily fecal (73%, with 66% as unchanged drug); minor urinary excretion (6%)[2]. |
| Half-life (t1/2) | - | 14.7 hours (single dose); 22.2 hours (multiple doses)[2]. |
| Clearance (CL) | - | 9.1 L/h (apparent oral clearance at steady state)[2]. |
Disclaimer: The pharmacokinetic data for this compound is based on preclinical animal studies and may not be representative of its pharmacokinetic profile in humans. Direct comparison with human data for pralsetinib should be interpreted with caution.
Experimental Protocols
Pralsetinib Pharmacokinetic Analysis
The pharmacokinetic parameters of pralsetinib in humans were characterized in a phase 1/2 clinical trial (ARROW, NCT03037385) involving patients with RET fusion-positive solid tumors[2]. The study protocol likely involved the following:
-
Patient Population: Adult patients with metastatic RET fusion-positive non-small cell lung cancer and other solid tumors.
-
Dosing: Pralsetinib was administered orally, typically at a starting dose of 400 mg once daily[2].
-
Sample Collection: Serial blood samples were collected at predefined time points after single and multiple doses of pralsetinib to determine plasma concentrations.
-
Bioanalytical Method: Pralsetinib concentrations in plasma were likely quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, volume of distribution, and clearance from the plasma concentration-time data. The effect of food on pralsetinib's pharmacokinetics was also assessed by administering the drug with a high-fat meal[2].
This compound Preclinical Pharmacokinetic Assessment
The preclinical pharmacokinetic properties of this compound, particularly its CNS penetration, were evaluated in animal models[3][6]. A representative experimental approach would include:
-
Animal Models: Male Han Wistar rats and other rodent models were used to assess pharmacokinetics and brain penetration[3][6].
-
Dosing: this compound was administered orally at various single doses (e.g., 3, 10, or 50 mg/kg)[3][6].
-
Sample Collection: Blood, cerebrospinal fluid (CSF), and brain tissue (specifically the prefrontal cortex) were collected at multiple time points after drug administration[3][6].
-
Bioanalytical Method: Drug concentrations in plasma, CSF, and brain homogenates were determined using a validated bioanalytical method, likely LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters in different matrices were calculated to assess systemic exposure and the extent of CNS penetration, including the unbound brain-to-plasma concentration ratio (Kp,uu).
Signaling Pathways and Mechanism of Action
Both this compound and pralsetinib are potent and selective inhibitors of the RET receptor tyrosine kinase. By binding to the ATP-binding pocket of the RET kinase domain, they block its phosphorylation and downstream signaling, thereby inhibiting the proliferation of cancer cells driven by RET alterations[3][8].
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. RET Cancer Highlights - 2025 IASLC [happylungsproject.org]
- 3. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]
- 4. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
- 5. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthscout.app [healthscout.app]
- 7. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Vepafestinib Disposal: A Comprehensive Guide for Laboratory Personnel
Ensuring the safe and compliant disposal of Vepafestinib is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from immediate handling to final disposal, aligning with established safety protocols for potent pharmaceutical compounds.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to the following disposal procedures is critical to mitigate potential environmental contamination and health risks.
Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (powder or in solution), it is mandatory to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.
Required PPE includes:
-
Gloves: Wear double chemotherapy gloves for maximum protection[2].
-
Eye Protection: Safety goggles with side shields are essential[1].
-
Lab Coat: An impervious lab coat should be worn to protect from spills[1].
-
Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator must be used[1].
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
This compound Disposal Protocol
The primary directive for this compound disposal is to avoid release to the environment [1]. All this compound waste is considered hazardous and must be disposed of through an approved waste disposal plant, typically via high-temperature incineration[1][3]. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of this compound waste at the point of generation is crucial.
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department[2].
-
-
Sharps Waste:
-
Needles and syringes contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. If the syringe is completely empty with no visible residue, it may be disposed of in a standard red sharps container, but if any volume of the drug remains, it must be treated as hazardous chemical waste[2].
-
Step 2: Spill Management
In the event of a this compound spill, immediate and careful cleanup is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full required PPE.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.
-
For liquid spills: Use absorbent material to contain the spill.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, etc.) and place them in the designated hazardous waste container.
-
Decontaminate the spill area using a suitable cleaning agent as recommended by your institution's safety protocols. This may involve a sequence of cleaning with a detergent, followed by a disinfectant, and then water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.
Step 3: Final Disposal
-
All this compound waste containers must be securely sealed and labeled according to your institution's and local regulations.
-
Arrange for a hazardous waste pickup with your institution's EHS department or a licensed hazardous waste disposal vendor[2][4]. These specialized services will ensure the waste is transported and incinerated in compliance with federal and state regulations[4].
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound based on its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1]. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] | P273: Avoid release to the environment[1]. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] | P391: Collect spillage[1]. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Vepafestinib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vepafestinib, a potent and selective RET inhibitor used in cancer research. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.
This compound (also known as TAS0953/HM06) is a next-generation, orally active, and brain-penetrant RET inhibitor.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are necessary during its handling, storage, and disposal.
Personal Protective Equipment (PPE) for this compound
A risk assessment should always be conducted to determine the appropriate PPE for the specific procedures being performed.[3][4] However, the following table summarizes the minimum recommended PPE for handling this compound powder and solutions.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves.[5][6] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or splash. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[2][7] | Protects eyes from splashes and aerosols. |
| Lab Coat/Gown | Disposable, impervious gown with long sleeves and tight-fitting cuffs.[2][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[8] | Recommended when handling the powder form to prevent inhalation of aerosolized particles.[2] |
Operational Plan for Safe Handling
Following a step-by-step protocol is crucial for minimizing exposure and contamination.
1. Preparation and Weighing (for solid this compound):
-
Conduct all weighing and reconstitution of this compound powder within a certified chemical fume hood or a Class II Biosafety Cabinet to control aerosol generation.[8]
-
Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.[6]
-
Utilize dedicated equipment (spatulas, weigh boats) for handling this compound. Decontaminate reusable equipment thoroughly after use.
2. Solution Preparation:
-
This compound is often supplied as a solid or in a DMSO solution.[1]
-
When preparing solutions, add the solvent slowly to the powder to avoid splashing.
-
Ensure the container is securely capped and vortex or sonicate until the compound is fully dissolved.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When adding this compound to cell cultures or animal models, use techniques that minimize the generation of aerosols, such as slowly dispensing the liquid down the side of the vessel.
-
All procedures should be performed over a disposable, absorbent pad.
4. Storage:
-
Store this compound according to the manufacturer's recommendations. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Keep containers tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.[9]
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and culture plates, should be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Containers:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[5] For sharps contaminated with this compound, use a designated sharps container.
-
Do not overfill waste containers.
3. Disposal Procedure:
-
Dispose of this compound waste through your institution's hazardous waste management program.[5][10]
-
This typically involves incineration at high temperatures.[9]
-
Never dispose of this compound or its solutions down the drain.[2]
This compound's Mechanism of Action: RET Signaling Pathway
This compound is a selective inhibitor of the RET receptor tyrosine kinase.[11] In various cancers, RET can be activated through mutations or fusions, leading to uncontrolled cell growth and proliferation.[12] this compound blocks the phosphorylation of RET, thereby inhibiting its downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][12] This inhibition ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1]
Caption: this compound inhibits the RET signaling pathway, blocking downstream pro-survival signals and inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2129515-96-2|MSDS [dcchemicals.com]
- 3. pogo.ca [pogo.ca]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shopping [cancerdiagnostics.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
- 12. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
